Product packaging for 4-(Piperidin-3-yl)benzamide(Cat. No.:)

4-(Piperidin-3-yl)benzamide

Cat. No.: B12284463
M. Wt: 204.27 g/mol
InChI Key: GIOVQVWPAAHLPH-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)benzamide is a chemical compound of interest in organic chemistry and pharmaceutical research, featuring a benzamide moiety linked to a piperidine ring. The piperidine-benzamide scaffold is a significant structural motif in medicinal chemistry, found in various biologically active molecules. For instance, the related compound Troxipide (3,4,5-trimethoxy-N-piperidin-3-ylbenzamide) is a known non-antisecretory gastric cytoprotective agent that functions by potentiating defense factors, showcasing the potential of this chemical class in therapeutic development . This structural framework is often explored through synthetic studies, including methods like the Dieckmann condensation, to create novel piperidine derivatives for pharmacological screening . This compound is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B12284463 4-(Piperidin-3-yl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-piperidin-3-ylbenzamide

InChI

InChI=1S/C12H16N2O/c13-12(15)10-5-3-9(4-6-10)11-2-1-7-14-8-11/h3-6,11,14H,1-2,7-8H2,(H2,13,15)

InChI Key

GIOVQVWPAAHLPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies for Piperidinyl Benzamide Constructs

General Synthetic Strategies for Benzamide (B126) Formation

The creation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation efficiently. researchgate.net These methods typically involve the reaction of a carboxylic acid or its derivative with an amine. researchgate.netfishersci.co.uk

Direct condensation of a carboxylic acid and an amine to form an amide is often challenging and requires activation of the carboxylic acid. researchgate.netnih.gov This is achieved using a variety of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. fishersci.co.uknih.gov

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govgrowingscience.com These additives can increase reaction rates and suppress side reactions. nih.gov Other classes of reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts like HATU, which are known for their high efficiency, especially in difficult couplings such as those involving electron-deficient amines. fishersci.co.uknih.govgrowingscience.com The choice of reagent, base (like triethylamine (B128534) or DIPEA), and solvent is crucial for optimizing the reaction yield and purity. nih.govgrowingscience.com More recent developments include copper-catalyzed Chan-Lam coupling, which provides an alternative method for forming C-N bonds. acs.org

Reagent ClassExamplesCommon Additives/BasesKey Features
CarbodiimidesEDC, DCCHOBt, DMAPWidely used, cost-effective; DCC can form insoluble urea (B33335) byproducts. nih.govnumberanalytics.com
Uronium/AminiumHATU, HBTUDIPEA, TriethylamineHighly efficient, fast reaction times, suitable for sterically hindered substrates. fishersci.co.uknih.gov
PhosphoniumPyBOP, BOPClTriethylamine, DIPEAEffective for peptide synthesis and complex amide formations. fishersci.co.uknih.gov

A traditional and highly effective method for benzamide synthesis involves the use of more reactive carboxylic acid derivatives. numberanalytics.com Acyl chlorides and anhydrides are common intermediates that readily react with amines to form amides. fishersci.co.uknumberanalytics.com

Typically, a benzoic acid is converted to a benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting benzoyl chloride is a potent electrophile that reacts smoothly with a primary or secondary amine, such as a piperidine (B6355638) derivative, to yield the corresponding benzamide. fishersci.co.ukevitachem.com This reaction, often a variant of the Schotten-Baumann reaction, is usually carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. fishersci.co.uk Similarly, carboxylic anhydrides can be used, which produce a carboxylic acid as a byproduct. fishersci.co.uk These methods are robust and widely applicable, forming the basis for many industrial and laboratory-scale syntheses. researchgate.net

Approaches to Piperidine Ring Construction and Functionalization

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. mdpi.comresearchgate.net Its synthesis and subsequent modification are critical for creating diverse chemical structures. Strategies generally involve either building the ring from acyclic precursors or functionalizing a pre-existing piperidine or pyridine ring. researchgate.net

The construction of the piperidine ring from non-cyclic starting materials is achieved through various intramolecular cyclization reactions. mdpi.commdpi.com These reactions typically involve forming a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring. mdpi.com

Key strategies include:

Reductive Amination: Intramolecular reductive amination of δ-amino aldehydes or ketones is a classic method for forming the piperidine ring.

Radical Cyclization: Aryl radical species, which can be generated via photoredox catalysis, can undergo regioselective cyclization onto an alkene or other radical acceptor to form complex spiropiperidines and related structures. mdpi.comnih.gov

Metal-Catalyzed Cyclizations: Palladium, gold, and rhodium catalysts are frequently used to mediate the cyclization of substrates containing alkenes, alkynes, or allenes. mdpi.com For instance, palladium-catalyzed hydrogenation of substituted pyridines is a common route to functionalized piperidines. mdpi.com

Cycloaddition Reactions: [4+2] cycloadditions, such as the aza-Diels-Alder reaction, can construct the piperidine skeleton in a highly stereocontrolled manner by reacting imines with dienes. acs.org

Biosynthesis-Inspired Reactions: Multi-component reactions, such as the vinylogous Mannich reaction, can assemble polyfunctional piperidines from simple starting materials in a single step, mimicking biosynthetic pathways. rsc.org

Once the piperidine ring is formed, it can be further modified at various positions to introduce desired functional groups. researchgate.netrsc.org

N-Functionalization: The piperidine nitrogen is a nucleophilic site that readily undergoes reactions like acylation, alkylation, and arylation. Protecting groups such as tert-butyloxycarbonyl (Boc) are often employed to modulate the nitrogen's reactivity during synthesis and are removed in a later step. nih.gov

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the piperidine ring is a powerful modern strategy. nih.govresearchgate.net Site selectivity can be a challenge, as the C2, C3, and C4 positions have different electronic and steric environments. nih.gov The C2 position is electronically activated by the adjacent nitrogen, while the C4 position is often the most sterically accessible. nih.gov Catalyst-controlled C-H insertion reactions, often using rhodium catalysts, can direct functionalization to a specific site, including the less reactive C3 and C4 positions. nih.gov

Functionalization via Pyridine Hydrogenation: A common two-step approach involves the synthesis of a substituted pyridine followed by its reduction to the corresponding piperidine. researchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a frequently used method. researchgate.net

Multi-Step Synthetic Pathways for Substituted Piperidinyl Benzamides

A representative synthetic route might involve:

Piperidine Synthesis: Starting with a suitable precursor, a protected 3-substituted piperidine is synthesized. For instance, a protected form of 3-aminopiperidine or a related intermediate could be prepared via cyclization or from a commercially available starting material. evitachem.comrsc.org

Amide Coupling: The pre-formed, protected piperidine derivative is then coupled with a benzoic acid derivative. For example, the amino group of a protected 3-aminopiperidine could be coupled with 4-formylbenzoic acid using standard amidation reagents like HATU or EDC. nih.gov Alternatively, a piperidine derivative containing a different reactive handle could be used in a cross-coupling reaction.

Deprotection: In the final step, any protecting groups (e.g., Boc on the piperidine nitrogen) are removed to yield the final product. evitachem.com

An alternative strategy could involve starting with a substituted benzamide and then constructing the piperidine ring onto it. The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and the compatibility of functional groups throughout the reaction sequence. libretexts.orgresearchgate.net The synthesis of related structures, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, often follows a similar modular logic, involving the coupling of a pre-functionalized piperidine with a substituted benzamide core. nih.govresearchgate.net

Formation of Intermediate Amine and Carboxylic Acid Precursors

The principal components required for the final amide bond formation are a suitably functionalized piperidine amine and a benzoic acid derivative.

Amine Precursors: The synthesis of the chiral 3-aminopiperidine core is a critical undertaking. Various strategies have been established, ranging from classical chemical transformations to modern biocatalytic approaches. Traditional methods include the hydrogenation of 3-aminopyridine (B143674) or the cyclization of α-amino acid derivatives such as L-ornithine and L-lysine. rsc.org Other established routes may involve chemical rearrangements like the Curtius and Hofmann rearrangements, though these can sometimes lack precise stereochemical control. rsc.org

More recent advancements have focused on enzymatic cascades to produce enantiopure 3-aminopiperidines. One such method employs a combination of galactose oxidase (GOase) and an imine reductase (IRED) in a one-pot reaction to synthesize protected L-3-aminopiperidine from amino alcohol precursors. rsc.org Another biocatalytic route utilizes ω-transaminases for the asymmetric amination of a prochiral 1-Boc-3-piperidone precursor, affording both enantiomers of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess. beilstein-journals.org These enzymatic methods offer a green and efficient alternative to traditional synthesis, operating under ambient conditions and often starting from bio-renewable feedstocks. rsc.orgbeilstein-journals.org Additionally, synthetic routes via nitro-tetrahydropyridine intermediates have been developed as a means to access 3-aminopiperidine compounds. google.comgoogle.com

Carboxylic Acid Precursors: The benzamide portion of the molecule is typically derived from a substituted benzoic acid. A common laboratory-scale preparation involves the conversion of a 4-substituted benzoic acid to its more reactive acyl chloride derivative, often using thionyl chloride. rsc.org This intermediate can then be reacted with an amine to form the desired benzamide. For instance, 4-aminobenzoic acid can be reacted with various para-substituted benzoyl chlorides in the presence of a base like sodium carbonate to yield a range of 4-(substituted-benzamido)benzoic acids. nih.gov These precursors can then be activated for the final coupling with the piperidine amine.

Below is a table summarizing various synthetic precursors.

Table 1: Synthetic Precursors for Piperidinyl Benzamide Constructs
Precursor Type Compound Name Synthetic Method Reference
Amine L-3-N-Cbz-aminopiperidine Enzyme cascade (GOase/IRED) from amino alcohol rsc.org
Amine (R)-3-amino-1-Boc-piperidine Asymmetric amination using ω-transaminases beilstein-journals.org
Amine 3-amino-piperidine From nitro-tetrahydropyridine precursors google.comgoogle.com
Carboxylic Acid 4-Benzamidobenzoic acid 4-Aminobenzoic acid + Benzoyl chloride nih.gov
Carboxylic Acid 4-Bromo-N-((trifluoromethyl)sulfonyl)benzamide 4-Bromobenzoyl chloride + Trifluoromethanesulfonamide beilstein-journals.org

Stereoselective Synthesis of Piperidin-3-yl Benzamide Derivatives

Achieving stereochemical control at the C3 position of the piperidine ring is paramount for investigating the structure-activity relationships of these compounds. Several stereoselective synthetic strategies have been developed to address this challenge.

A powerful approach involves the use of chiral auxiliaries to direct the formation of stereocenters. For example, 2-pyridone can be N-galactosylated, and the resulting carbohydrate auxiliary guides the stereoselective nucleophilic addition of organometallic reagents to the 4-position of the ring. Subsequent electrophilic substitution at the 3-position, directed by the chiral auxiliary, allows for the stereoselective introduction of substituents. znaturforsch.comznaturforsch.com

Tandem reactions involving in situ generated chiral N-acyliminium ions represent another sophisticated strategy. A diastereoselective Ritter reaction, where a nitrile acts as a nucleophile, can trap these cyclic N-acyliminium ions to produce bicyclic oxazole (B20620) structures. Subsequent acid hydrolysis of these heterocycles yields cis-5-hydroxy-6-N-acylaminopiperidines, establishing a defined stereochemical relationship between the substituents at positions 5 and 6, which is analogous to the 2 and 3 positions of a piperidine ring. nih.gov

Furthermore, stereodivergent methods have been developed to access either cis or trans isomers of substituted piperidines from a common precursor. A notable example is the synthesis of 2-substituted 3-hydroxypiperidines, where the choice of a phosphine (B1218219) or phosphite (B83602) reagent in a cyclodehydration step dictates the final diastereomeric outcome. beilstein-journals.org Such strategies, while not directly producing the title compound, establish key principles for controlling the stereochemistry of the 3-substituted piperidine core, which can then be elaborated into the final benzamide product through standard amide coupling. beilstein-journals.orgrsc.org An efficient, asymmetric, four-component, one-pot synthesis of highly substituted piperidines has also been established, allowing for the complete control of five contiguous stereocenters. acs.org

Divergent Synthesis Approaches for Library Generation

Divergent synthesis is a powerful strategy for rapidly generating a collection of structurally related compounds, or a library, from a single, common intermediate. mdpi.combeilstein-journals.orgbeilstein-journals.org This approach is highly efficient for exploring the chemical space around a core scaffold like 4-(piperidin-3-yl)benzamide to identify compounds with optimized properties.

Common Intermediate Utilization

The cornerstone of a divergent synthesis is the strategic design of a common intermediate that possesses functional groups amenable to a variety of subsequent chemical transformations. nih.gov This allows for the "divergent" creation of numerous analogues in the final steps of the synthesis.

A clear illustration of this principle is the synthesis of a library of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. The synthesis begins with a commercially available starting material, 3-hydroxy-4-methoxybenzoic acid, which is first coupled with an amine to form a common intermediate amide. nih.gov This intermediate, possessing a free hydroxyl group, serves as the point of divergence. From this single compound, a library of final products is generated through two main parallel methods:

Mitsunobu Reaction: Reacting the intermediate with a diverse set of alcohols (R₂OH) under standard Mitsunobu conditions. nih.gov

Displacement Reaction: Reacting the intermediate with various alkyl bromides (R₂Br) in the presence of a base. nih.gov

This approach allows for the systematic variation of the substituent attached to the piperidine ring, facilitating the exploration of structure-activity relationships (SAR) within the compound series. nih.gov The modular nature of this strategy, where different building blocks can be introduced late in the synthetic sequence, is a hallmark of efficient library generation. mdpi.com

Table 2: Divergent Synthesis of Benzamide Analogs from a Common Intermediate

Common Intermediate Divergent Reaction Reagent Class Resulting Moiety Reference
3-Hydroxy-4-methoxy-N-R¹-benzamide Mitsunobu Reaction Alcohols (R₂OH) -O-R₂ nih.gov
3-Hydroxy-4-methoxy-N-R¹-benzamide Williamson Ether Synthesis Alkyl Halides (R₂Br) -O-R₂ nih.gov

Structure Activity Relationship Sar Studies of Piperidinyl Benzamide Derivatives

Impact of Substituents on the Benzamide (B126) Ring

The benzamide ring is a core component of this class of molecules, and substitutions on this ring can significantly modulate their interaction with biological targets. nih.gov The nature and position of these substituents can influence the compound's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for binding to receptors and enzymes. nih.govontosight.ai

Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, to the benzamide ring is a common strategy in medicinal chemistry. researchgate.net Halogenation can alter a compound's lipophilicity, which affects its ability to cross cell membranes and can influence its metabolic stability. ontosight.aidiva-portal.org For example, the presence of a fluorine atom on the benzoyl moiety of some piperidinyl benzamide derivatives has been shown to be crucial for their binding affinity to certain receptors. mdpi.com In some cases, the addition of a fluorine atom can lead to a significant enhancement in potency. nih.gov For instance, a fluorine atom at the para-position of the benzoyl group in one series of compounds was found to be important for their activity. mdpi.com Similarly, the introduction of a chlorine atom at specific positions has been shown to improve the intrinsic biological activity of some compounds. researchgate.net In a series of benzamide derivatives, the presence of a chlorine at the para-position on the phenyl ring significantly enhanced antitumor activity. researchgate.net

Carboxyl Group: The addition of a carboxyl group can introduce a negative charge at physiological pH, which can form key ionic interactions or hydrogen bonds with biological targets. nih.gov However, the high polarity of a carboxyl group can sometimes impede a compound's ability to cross cell membranes. nih.gov In one study on HBV capsid assembly modulators, replacing a hydroxyl group on the piperidine (B6355638) ring with a carboxyl group did not lead to the expected increase in antiviral activity, possibly due to poor cellular uptake. nih.gov In contrast, for a different class of inhibitors, a meta-carboxylic acid group on a phenylamino (B1219803) ring was found to confer selectivity without a loss of potency. researchgate.net

Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the benzamide ring. ontosight.aievitachem.com Its presence can also lead to specific interactions with biological targets. ontosight.ai In some bis-benzamide inhibitors of androgen receptor-coactivator interaction, a nitro group at the N-terminus was found to be critical for their biological activity. mdpi.com The nitro group can also undergo bioreduction to form reactive species that can interact with cellular components. evitachem.com

Methyl Group: The methyl group is a small, lipophilic substituent that can influence a compound's binding to a target through steric and hydrophobic interactions. nih.gov The addition of a methyl group can sometimes lead to a significant increase in biological activity, an event often referred to as a "magic methyl" effect. nih.gov This enhancement can be due to the methyl group filling a specific hydrophobic pocket in the binding site or by inducing a more favorable conformation of the ligand for binding. nih.gov For example, in a series of benzamide derivatives, a methyl group at the 2-position of the benzamide was a feature of some biologically active compounds. ontosight.ai

The following table summarizes the influence of these substituents on the biological activity of piperidinyl benzamide derivatives based on findings from various studies.

SubstituentPosition on Benzamide RingGeneral Effect on Biological ActivityReference(s)
Halogen (e.g., F, Cl) ParaOften enhances potency and binding affinity. mdpi.comresearchgate.net
Carboxyl MetaCan confer selectivity without loss of potency. researchgate.net
Nitro N-terminus (in bis-benzamides)Critical for activity in some series. mdpi.com
Methyl OrthoCan significantly increase activity by filling hydrophobic pockets or inducing favorable conformations. nih.govontosight.ai

Role of the Piperidine Moiety and its Substitution Pattern

The piperidine ring is a common scaffold in many biologically active molecules and plays a crucial role in the pharmacological properties of piperidinyl benzamides. researchgate.netmdpi.com Its conformation, point of attachment to the benzamide, and substitutions on the ring itself are key determinants of biological activity. researchgate.netresearchgate.net

The point of attachment of the piperidine ring to the benzamide moiety can have a profound impact on biological activity. The spatial arrangement of the piperidine ring relative to the benzamide core differs between piperidin-3-yl and piperidin-4-yl isomers, leading to different interactions with the target protein. evitachem.com

Studies have shown that para-substituted benzamides, where the piperidine ring is at the 4-position, often exhibit superior biological activities compared to their ortho- or meta-substituted counterparts. This is likely due to reduced steric hindrance and a more optimal orientation for binding to the target. For example, in a series of compounds developed as inhibitors of the presynaptic choline (B1196258) transporter, 3-(piperidin-4-yl)oxy substituents were favored over other linkages. nih.gov

IsomerLinkage PositionGeneral Biological Activity TrendReference(s)
Piperidin-4-yl Para-position of benzamideGenerally superior activity due to optimal spatial orientation. nih.gov
Piperidin-3-yl Meta-position of benzamideOften less active compared to the 4-yl isomer.

The nature of the N-substituent can range from simple alkyl or benzyl (B1604629) groups to more complex moieties. ontosight.aiontosight.ai For instance, in a series of benzamide derivatives investigated as serotonin (B10506) receptor ligands, the presence of an indol-3-yl ethyl group on the piperidine nitrogen was a key feature for biological activity. ontosight.ai The introduction of a chloroacetyl group at the N-position has also been explored as a means to create reactive molecules that can form covalent bonds with their targets.

The following table provides examples of N-substituents and their observed effects on the biological activity of piperidinyl benzamides.

N-SubstituentEffect on Biological ActivityReference(s)
Indol-3-yl ethyl Key for activity as serotonin receptor ligands. ontosight.ai
Chloroacetyl Creates a reactive moiety for potential covalent modification of targets.
Benzyl A common substituent in various biologically active piperidine derivatives. ontosight.ai

Conformational Restriction and Structure-Based Design in SAR Optimization

Conformational restriction is a powerful strategy in medicinal chemistry to improve a ligand's affinity and selectivity for its target. By locking a flexible molecule into a specific, biologically active conformation, the entropic penalty of binding is reduced. The piperidine ring itself can be considered a conformationally restricted alternative to a more flexible linear aliphatic chain.

Further conformational constraints can be introduced by incorporating the piperidine ring into a spirocyclic or fused ring system. enamine.net Structure-based design, which utilizes the three-dimensional structure of the target protein, allows for the rational design of conformationally restricted analogs that fit optimally into the binding site. researchgate.net This approach can lead to the discovery of highly potent and selective compounds. researchgate.net

Bioisosteric Replacements in Piperidinyl Benzamide Scaffolds

Bioisosterism is the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. nih.gov This approach is widely used in drug design to enhance potency, selectivity, or pharmacokinetic properties. nih.gov

In the context of piperidinyl benzamide scaffolds, bioisosteric replacements can be applied to both the benzamide and the piperidine moieties. For example, the amide bond of the benzamide can be replaced with other functional groups such as a triazole, oxadiazole, or a retro-amide to improve metabolic stability while maintaining the key interactions with the target. nih.gov

The piperidine ring can also be replaced by other cyclic amines or even non-amine scaffolds. For instance, 1-azaspiro[3.3]heptane has been validated as a bioisostere of piperidine in some drug candidates. enamine.net The choice of a bioisosteric replacement depends on the specific goals of the optimization process and the structural context of the molecule. nih.govnih.gov

Comparison with Piperazine-Containing Analogues

The substitution of a piperidine ring with a piperazine (B1678402) moiety, or vice versa, is a common strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of bioactive compounds. mdpi.com This bioisosteric replacement can significantly alter a compound's pharmacological profile, including its binding affinity, selectivity, and physicochemical properties. Research comparing piperidinyl benzamide derivatives to their piperazine-containing analogues reveals critical insights into the role of this specific heterocyclic core.

A key study investigating dual-target ligands for the histamine (B1213489) H₃ (hH₃R) and sigma-1 (σ₁) receptors provides a direct comparison between a piperidine-containing compound and its piperazine analogue. acs.orgnih.gov The study evaluated two compounds that differ only in the nature of the basic core, with one containing a piperidine ring and the other a piperazine ring. acs.orgnih.gov

The results demonstrated that replacing the piperazine ring with a piperidine ring had a dramatic effect on sigma-1 receptor affinity. acs.orgnih.gov The piperidine derivative showed an exceptionally high affinity for the σ₁ receptor (Kᵢ = 3.64 nM), whereas the piperazine analogue had a significantly weaker affinity (Kᵢ = 1531 nM). acs.orgnih.gov Conversely, this substitution did not substantially impact the high affinity for the histamine H₃ receptor, with both compounds displaying nanomolar potency (Kᵢ = 7.70 nM for the piperidine analogue vs. 3.17 nM for the piperazine analogue). acs.orgnih.gov

This evidence strongly suggests that the piperidine moiety is a crucial structural element for achieving high affinity at the sigma-1 receptor within this particular chemical scaffold, while the piperazine core is detrimental to it. acs.orgnih.gov Researchers have hypothesized that the observed differences in inhibitory potency could be attributed to a change in the protonation states of the ligands at physiological pH or to thermodynamic factors related to the solvation energy of the compounds. acs.orgnih.gov The piperidine ring was identified as the most influential structural feature for activity at the σ₁ receptor while maintaining affinity towards the H₃R. nih.gov

The following table details the comparative binding affinities:

CompoundCore StructureHistamine H₃ Receptor Affinity (Kᵢ, nM)Sigma-1 Receptor Affinity (Kᵢ, nM)
Analogue 1 (Compound 4 in source)Piperazine3.171531
Analogue 2 (Compound 5 in source)Piperidine7.703.64

Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level

Receptor Binding and Ligand-Target Interactions

The structure of 4-(Piperidin-3-yl)benzamide, featuring a benzamide (B126) core and a piperidine (B6355638) ring, allows for a variety of interactions with biological targets such as enzymes and receptors. The specific nature of these interactions dictates the compound's affinity and selectivity.

The amide group is a key functional group in the this compound structure and plays a critical role in molecular recognition through hydrogen bonding. smolecule.com This group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). smolecule.comsolubilityofthings.com This dual capability allows it to form stable hydrogen bonding networks with amino acid residues in the binding sites of target proteins, a common feature in ligand-receptor interactions. smolecule.com Crystal structure analyses of related benzamide-piperidine compounds confirm that the packing is often stabilized by extensive hydrogen bonding involving the amide groups. smolecule.com These interactions are fundamental to the compound's ability to bind to and modulate the activity of its biological targets. mdpi.com

The piperidine ring, particularly its nitrogen atom, is another crucial component for biological activity. As a basic amine, the piperidine nitrogen can be protonated under physiological conditions. smolecule.com This positive charge allows it to form strong electrostatic or ionic interactions with negatively charged (acidic) amino acid residues, such as aspartate or glutamate (B1630785), within a receptor's binding pocket. smolecule.com Furthermore, the nitrogen atom in the piperidine ring can act as a nucleophile, enabling it to participate in various chemical reactions and interactions. evitachem.com The conformational flexibility of the piperidine ring is also a significant factor, as it serves as a valuable scaffold for targeting enzymes and receptors.

While detailed binding data for this compound itself is limited, extensive research on its derivatives reveals that the benzamide-piperidine scaffold can be tailored to achieve high affinity and selectivity for a range of biological targets. Modifications to the core structure have led to the development of compounds with potent and selective activity. For example, derivatives have been engineered to act as selective δ-opioid receptor agonists, cannabinoid CB1 receptor tracers, and inhibitors of specific protein kinases like Akt. nih.govacs.orgresearchgate.net The selectivity often arises from the precise combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions facilitated by the compound's distinct structural features.

The following table summarizes the binding affinities and selectivities of several N-(piperidin-yl)benzamide derivatives for their respective targets, illustrating the scaffold's versatility.

Compound DerivativeTarget Receptor/EnzymeBinding Affinity (IC₅₀/Kᵢ/Kₙ)Selectivity Profile
N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) δ Opioid ReceptorIC₅₀ = 0.87 nM acs.orgExtremely high selectivity over μ (4370-fold) and κ (8590-fold) opioid receptors. acs.org
PipISB Cannabinoid Receptor 1 (CB1)Kᵢ = 1.5 nM nih.govSignificantly less potent at CB2 receptors (Kᵢ > 7,000 nM). nih.gov
Hu7691 Akt1 (Protein Kinase B)-Achieves a 24-fold selectivity between Akt1 and Akt2. acs.org
Compound 47 (N-(piperidine-4-yl)benzamide derivative) -IC₅₀ = 0.25 µM (against HepG2 cells) nih.govPotent anti-proliferative activity. nih.gov

This table is interactive. Click on the headers to sort the data.

Cellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets initiates a cascade of events within the cell, leading to the modulation of critical signaling pathways that control cell proliferation and survival.

A key mechanism of action for several N-(piperidin-4-yl)benzamide derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govoregonstate.edu Studies have shown that these compounds can upregulate the expression of cleaved caspase-3, a primary executioner caspase in the apoptotic pathway. smolecule.comnih.govoregonstate.edu The activation of caspase-3 is a critical step that leads to the dismantling of the cell. Research on specific diaryl ether derivatives of benzamide indicated that they induced the expression of HIF-1α protein, which in turn upregulated cleaved caspase-3, thereby promoting tumor cell apoptosis. nih.govoregonstate.edu This suggests a targeted mechanism for eliminating cancerous cells.

In addition to inducing apoptosis, derivatives of this compound have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest. evitachem.comnih.gov This is frequently achieved through the p53/p21-dependent pathway. nih.govresearchgate.net Studies on N-(piperidine-4-yl)benzamide derivatives demonstrated that they can enhance the expression of the tumor suppressor protein p53 and its downstream target, p21. nih.govresearchgate.net The p21 protein is a potent cyclin-dependent kinase inhibitor, and its increased expression effectively stops the cell cycle, preventing the cell from dividing and proliferating. evitachem.comresearchgate.net Western blot analyses have confirmed that treatment with these compounds leads to an inhibition of cyclin B1 expression and an enhanced expression of p53 and p21, culminating in cell cycle arrest, often at the G2/M phase. evitachem.comnih.govresearchgate.net

The table below details the observed effects of a potent N-(piperidine-4-yl)benzamide derivative (Compound 47) on key cellular markers in HepG2 liver cancer cells.

Cellular MarkerObserved EffectPathway Implication
p53 Enhanced Expression nih.govActivation of tumor suppressor pathway. nih.gov
p21 Enhanced Expression nih.govresearchgate.netInduction of cell cycle arrest. nih.govresearchgate.net
Cyclin B1 Inhibited Expression nih.govresearchgate.netBlockade of G2/M phase progression. evitachem.com
p-Rb Inhibited Expression nih.govresearchgate.netInhibition of cell cycle progression. nih.gov
Cleaved Caspase-3 Upregulated Expression nih.govoregonstate.eduInduction of apoptosis. nih.govoregonstate.edu

This table is interactive. Click on the headers to sort the data.

Hypoxia-Inducible Factor 1 (HIF-1) Pathway Modulation

Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor that governs cellular responses to low oxygen conditions, or hypoxia, a state often found in the microenvironment of solid tumors. genome.jpmdpi.com The HIF-1 pathway is a key regulator of oxygen homeostasis and its activation is implicated in tumor progression and survival. genome.jpmdpi.com

Certain benzamide derivatives have been designed and synthesized to act as activators of the HIF-1α pathway. In a study, novel N-(piperidin-4-yl)benzamide derivatives were shown to induce the expression of HIF-1α protein. This induction, in turn, led to the upregulation of the downstream target gene p21 and an increase in cleaved caspase-3, ultimately promoting apoptosis in tumor cells. nih.gov Specifically, compounds 10b and 10j from this series demonstrated significant inhibitory bioactivity in HepG2 cells, with IC50 values of 0.12 and 0.13 μM, respectively. nih.gov

In contrast, other research has identified benzimidazole (B57391) analogues that inhibit the HIF-1 pathway. For instance, compound AC1-004 was found to suppress the accumulation of hypoxia-induced HIF-1α in various cancer cell lines. researchgate.net This compound was shown to regulate the stability of HIF-1α through the Hsp90-Akt pathway, leading to its degradation. researchgate.net While not a direct derivative of this compound, this highlights the broader interest in targeting the HIF-1 pathway with related chemical scaffolds.

PI3K/AKT/MTOR Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. researchgate.netmdpi.com Aberrant activation of this pathway is a common feature in many human diseases, including cancer, making it a prominent target for therapeutic intervention. researchgate.netmdpi.compreprints.org

A novel and selective AKT inhibitor, Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide), has been developed and systematically optimized. researchgate.netacs.org This compound demonstrates potent inhibitory effects on the proliferation of various tumor cell lines. preprints.org As a Pan-Akt kinase inhibitor, Hu7691 exhibits excellent selectivity and has shown significant suppressive activity in several xenograft models, including neuroblastoma, gastric cancer, osteosarcoma, and renal cancer. preprints.org The development of such inhibitors underscores the therapeutic potential of targeting the PI3K/AKT/mTOR pathway. researchgate.net

Table 1: Investigated Compounds and their Effects on Cellular Pathways

Compound Target Pathway Effect Cell Line(s) Key Findings Reference(s)
10b, 10j HIF-1α Activation HepG2 Induced HIF-1α expression, upregulated p21 and cleaved caspase-3, promoted apoptosis. nih.gov
AC1-004 HIF-1 Inhibition HCT-116, MDA-MB435, SK-HEP1, Caki-1 Inhibited hypoxia-induced HIF-1α accumulation, regulated stability via Hsp90-Akt pathway. researchgate.net
Hu7691 PI3K/AKT/mTOR Inhibition Various tumor cell lines Potent and selective AKT inhibitor, suppressed tumor cell proliferation. researchgate.netpreprints.orgacs.org

Interaction with Viral Proteins and Peptides (e.g., Hemagglutinin, SARS-CoV-2 Spike Protein)

The this compound scaffold has also been explored for its potential as an antiviral agent, with studies focusing on its interaction with key viral proteins involved in host cell entry.

Hemagglutinin

Influenza virus hemagglutinin (HA) is a glycoprotein (B1211001) on the surface of the virus that is crucial for binding to host cell receptors and mediating viral entry. nih.govmdpi.com A series of 4-aminopiperidine (B84694) derivatives have been identified as inhibitors of influenza virus fusion. explorationpub.com For example, CBS1117 binds to a site on the HA surface between the HA1 and HA2 subunits of a single protomer, stabilizing the prefusion conformation of HA and preventing the conformational changes required for membrane fusion. nih.gov Structure-activity relationship (SAR) studies have led to the development of more potent inhibitors, such as a compound with a tert-butyl-N-substituted piperidine linked to a 2-chloro-4-trifluoromethylbenzene, which exhibited an EC50 of 0.24 μM against H5 HA. nih.govexplorationpub.com

SARS-CoV-2 Spike Protein

The spike (S) protein of SARS-CoV-2 is responsible for binding to the human angiotensin-converting enzyme 2 (ACE2) receptor, initiating viral entry into host cells. mdpi.comnih.gov Consequently, blocking the interaction between the spike protein and ACE2 is a key strategy for developing antiviral therapies. mdpi.com A class of 1,4,4-trisubstituted piperidines has been shown to inhibit coronavirus replication. nih.gov While these compounds did not inhibit the SARS-CoV-2 nsp12-nsp7-nsp8 polymerase or other viral enzymes, they were found to inhibit the nsp5 main protease (Mpro). nih.gov Furthermore, molecular docking studies have suggested that diketopiperazine/piperidine-type alkaloids can bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, interfering with its interaction with ACE2. researchgate.net

Enzyme Inhibition Modalities

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes, demonstrating a range of modalities from direct competitive or noncompetitive inhibition to allosteric modulation.

Inhibition of Specific Enzymes (e.g., Choline (B1196258) Transporter, DHFR)

Choline Transporter (CHT)

The high-affinity choline transporter (CHT) is a critical component in the synthesis of the neurotransmitter acetylcholine, as it is the rate-limiting step in choline uptake by presynaptic neurons. researchgate.netresearchgate.netacs.org A novel, potent, and selective noncompetitive inhibitor of CHT, ML352 , was identified from a high-throughput screen. researchgate.netacs.orgnih.gov ML352, a 4-methoxy-3-(piperidin-4-yl)oxy benzamide derivative, exhibits a high affinity for CHT (Ki = 92 nM). acs.orgnih.gov Mechanistic studies revealed that ML352 acts as a noncompetitive inhibitor of choline uptake and reduces the binding of the known competitive inhibitor hemicholinium-3 (B1673050) (HC-3), suggesting an allosteric mechanism of action. researchgate.netacs.orgnih.gov

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of tetrahydrofolate, a precursor required for the production of DNA and proteins. plos.org Inhibition of DHFR is a validated strategy for developing antimicrobial and anticancer agents. researchgate.netplos.org A series of 4-piperidine-based thiosemicarbazones have been synthesized and evaluated for their inhibitory activity against DHFR. researchgate.net These compounds displayed potent inhibition, with IC50 values in the low micromolar range. researchgate.net In silico molecular docking studies have been used to predict the binding interactions of these compounds within the active site of DHFR. researchgate.net

Allosteric Modulation of Receptors

Allosteric modulation represents a sophisticated mechanism of drug action where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.govnih.gov This binding event modulates the receptor's response to the endogenous ligand, either by enhancing it (positive allosteric modulation, PAM) or diminishing it (negative allosteric modulation, NAM). nih.gov

Benzamide derivatives have been identified as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGluR5). acs.org These PAMs induce a leftward shift in the glutamate concentration-response curve, indicating an enhancement of the receptor's sensitivity to glutamate. acs.org The discovery of allosteric modulators for G protein-coupled receptors (GPCRs) like mGluR5 is a promising area of drug discovery, offering the potential for greater subtype selectivity and improved safety profiles compared to traditional orthosteric ligands. nih.govnih.gov

Table 2: Enzyme and Receptor Interactions of this compound Derivatives

Compound/Derivative Class Target Mechanism of Action Key Findings Reference(s)
ML352 Choline Transporter (CHT) Noncompetitive Inhibition / Allosteric Modulation Potent and selective inhibitor (Ki = 92 nM), reduces HC-3 binding. researchgate.netacs.orgnih.gov
4-Piperidine-based thiosemicarbazones Dihydrofolate Reductase (DHFR) Inhibition Potent inhibitors with low micromolar IC50 values. researchgate.net
Benzamide derivatives Metabotropic Glutamate Receptor 5 (mGluR5) Positive Allosteric Modulation (PAM) Enhance the receptor's response to glutamate. acs.org

Preclinical Pharmacological Profiling of Piperidinyl Benzamide Derivatives Non Human in Vitro/in Vivo Studies

In Vitro Pharmacological Characterization

In vitro studies form the foundational stage of preclinical assessment, providing critical insights into the biological activity of new chemical entities at a cellular and molecular level.

A significant area of investigation for piperidinyl benzamide (B126) derivatives has been their potential as antitumor agents. Various studies have evaluated their cytotoxic effects against a range of cancer cell lines, with a particular focus on hepatocellular carcinoma (HepG2).

In one study, a series of novel N-(piperidine-4-yl)benzamide derivatives were designed and synthesized to assess their antitumor activity. nih.gov Among the synthesized compounds, one derivative, referred to as compound 47, demonstrated the most potent biological activity against HepG2 cells, with a half-maximal inhibitory concentration (IC50) value of 0.25 μM. nih.govresearchgate.net Further analysis revealed that this compound could induce cell cycle arrest through a p53/p21-dependent pathway. nih.gov Other research into N-(substituted) benzamide derivatives bearing coumarin (B35378) and azacoumarin moieties also showed efficient antiproliferative effects toward HepG2 cells. distantreader.org For instance, compound 8a from this series exhibited potent cytotoxic activity and was found to cause cell cycle arrest at the G1/S stages. distantreader.org

Similarly, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share structural similarities, were tested against a panel of cancer cell lines. In these tests, the derivative with a para-methoxy group (compound 5c) showed a 50% growth inhibition (GI50) value of 7.22 µM against HepG2 cells. mdpi.com Another study on acridine (B1665455)/sulfonamide hybrids identified compound 8b as the most active against HepG2 cells, with an IC50 value of 14.51 µM. nih.gov

Table 1: Cytotoxicity of Piperidinyl Benzamide and Related Derivatives in HepG2 Cells

Compound Class Specific Compound Cytotoxicity (IC50/GI50) in HepG2 Reference
N-(piperidine-4-yl)benzamide Compound 47 0.25 µM (IC50) nih.govresearchgate.net
1-(4-substitutedbenzoyl)-piperazine Compound 5c 7.22 µM (GI50) mdpi.com
N-(substituted coumarin-3-yl)benzamide Compound 8a Potent Activity (IC50 not specified) distantreader.org
Acridine/Sulfonamide Hybrid Compound 8b 14.51 µM (IC50) nih.gov

The antiviral potential of piperidine (B6355638) derivatives has been explored against several viruses. Research into new N-substituted piperidines has demonstrated their effectiveness against the influenza A/Swine/Iowa/30 (H1N1) virus in in vitro models using MDCK cells. nih.gov In these studies, all tested substances showed some level of effectiveness against the influenza A/H1N1 virus when compared to commercial drugs like Tamiflu and Rimantadine. nih.gov Specifically, compounds 8 and 11 were noted for reducing the viral load by 2.0 log2 at concentrations of 0.035 mg/mL and 0.0650 mg/mL, respectively, showing efficacy comparable to oseltamivir (B103847). nih.gov

In the context of the SARS-CoV-2 pandemic, related amide structures have been investigated for their potential to inhibit key viral components. A study using molecular docking and dynamics simulations tested 97 natural amide-like compounds, including piperamides, against the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). nih.gov The results indicated that dimeric piperamides from Piper species have a high binding affinity and potential antiviral activity against SARS-CoV-2. nih.gov Another area of research has focused on peptoids, which are mimics of antimicrobial peptides, demonstrating that they can exhibit potent in vitro antiviral activity against SARS-CoV-2 by directly affecting the viral structure and rendering particles non-infective. escholarship.org

Derivatives of benzamide have been extensively evaluated for their efficacy against various plant pathogenic fungi. A series of novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives showed moderate to good antifungal activity against five tested fungi. nih.gov Compound 3e from this series was particularly effective against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, with activity superior to the positive control, boscalid. nih.gov

Another study focused on N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives. nih.gov Nearly all of these compounds exhibited good activity against six phytopathogenic fungi. nih.gov Compound 6h displayed excellent activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, while compound 6k showed the broadest antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov The structure-activity relationship analysis indicated that the presence of fluorine or chlorine on the benzene (B151609) ring significantly enhanced antifungal activity. nih.gov Furthermore, benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties have also been synthesized and tested, with some compounds showing valuable in vitro inhibitory activity against Colletotrichum lagenarium and Botrytis cinerea. mdpi.com

Table 2: Antifungal Activity of Benzamide Derivatives

Compound Series Target Fungi Most Active Compound(s) Activity (EC50) Reference
4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamides A. solani, B. cinerea, S. sclerotiorum Compound 3e Superior to boscalid nih.gov
N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamides Alternaria alternata Compound 6h 1.77 µg/mL nih.gov
N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamides Broad Spectrum Compound 6k 0.98 - 6.71 µg/mL nih.gov

Piperidinyl benzamide derivatives have been designed and evaluated as ligands for various receptors, notably opioid and sigma receptors. A novel class of δ opioid receptor agonists, exemplified by N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (compound 6a), was found to bind with high affinity and excellent selectivity for the δ opioid receptor, acting as full agonists. acs.org This work built upon simplified leads like N,N-diethyl-4-[phenyl(1-piperazinyl)methyl]benzamide (compound 1), which also retained potent binding affinity and selectivity for the human δ receptor (IC50 = 11 nM). acs.org Further investigation into phenolic diaryl amino piperidines identified compounds with improved agonist potency and selectivity compared to the standard delta agonist SNC-80. nih.gov

Separately, piperidine-based derivatives have been synthesized and evaluated as sigma (σ) receptor ligands. One study identified a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative with a high affinity for the σ1 receptor (Ki = 0.96 ± 0.05 nM) and a 96-fold selectivity over the σ2 receptor. nih.gov Another screening campaign led to the discovery of 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (compound 1) as a potent S1R agonist with a high affinity (Ki value of 3.2 nM), comparable to the reference compound haloperidol (B65202). rsc.org

Table 3: Receptor Binding Affinity of Piperidinyl Benzamide Derivatives

Compound/Derivative Target Receptor Activity Type Affinity (Ki / IC50) Reference
N,N-diethyl-4-[phenyl(1-piperazinyl)methyl]benzamide δ Opioid Receptor Agonist 11 nM (IC50) acs.org
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine σ1 Receptor Ligand 0.96 nM (Ki) nih.gov
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone σ1 Receptor (S1R) Agonist 3.2 nM (Ki) rsc.org

The ability of piperidinyl benzamide derivatives to inhibit specific enzymes is another key area of preclinical research. A structure-based drug design approach led to the discovery of N-(piperidin-3-yl)pyrimidine-5-carboxamide (compound 14) as a highly potent renin inhibitor. nih.gov This compound was the result of optimizing an initial fragment-based hit (compound 3) and demonstrated a 65,000-fold increase in potency. nih.gov The design introduced a basic amine to interact with the catalytic aspartic acids of renin. nih.gov

Other studies have identified benzimidazole (B57391) derivatives as inhibitors of protein kinase CK1δ. mdpi.com By modifying the acyl moieties on the 2-amino group, researchers found that derivatives with a (1H-pyrazol-3-yl)-acetyl group showed CK1δ inhibitory activity in the low micromolar range. mdpi.com The most active compound, featuring a 5-cyano substituent (compound 23), displayed nanomolar potency with an IC50 of 98.6 nM. mdpi.com Additionally, certain sulfonamide acridine derivatives have shown inhibitory effects on topoisomerase I (Topo-I) and topoisomerase II (Topo-II), with compound 8b being most potent against Topo-I (IC50 = 3.41 µg/mL) and compound 7c showing significant inhibition of Topo-II (IC50 = 7.33 μM). nih.gov

Table 4: Enzyme Inhibitory Activity of Piperidinyl Benzamide and Related Derivatives

Compound Class Target Enzyme Most Active Compound Inhibitory Activity (IC50) Reference
N-(piperidin-3-yl)pyrimidine-5-carboxamide Renin Compound 14 Potent (65,000x > lead) nih.gov
Benzimidazole-2-amino derivative Protein Kinase CK1δ Compound 23 98.6 nM mdpi.com
Acridine/Sulfonamide Hybrid Topoisomerase I Compound 8b 3.41 µg/mL nih.gov
Acridine/Sulfonamide Hybrid Topoisomerase II Compound 7c 7.33 µM nih.gov

In Vivo Efficacy Studies in Animal Models (Excluding Clinical Human Trials)

Following promising in vitro results, select piperidinyl benzamide derivatives have been advanced to in vivo studies in animal models to assess their efficacy. These studies are crucial for understanding how the pharmacological effects observed in a controlled cellular environment translate to a complex living organism. researchgate.net

A study on phenolic diaryl amino piperidine delta opioid receptor agonists investigated the in vivo anti-nociceptive activity of a lead analog, 8e. nih.gov The compound was tested in two different rodent models of pain, demonstrating the potential for this class of compounds to provide a novel mechanism for pain relief. nih.gov

In the field of enzyme inhibition, the potent N-(piperidin-3-yl)pyrimidine-5-carboxamide renin inhibitor (compound 14) was evaluated in rats. nih.gov The study found that the compound demonstrated moderate oral bioavailability, an important pharmacokinetic parameter for potential therapeutic development. nih.gov

The metabolic fate of U-47700, a benzamide derivative and new synthetic opioid, was elucidated in a pig model. nih.gov The study concluded that the metabolic pattern in pigs was comparable to human in vivo data, suggesting that pigs may be a suitable animal model for metabolism and toxicokinetic studies of such compounds. nih.gov

Antitumor Effects in Xenograft Models

The therapeutic potential of piperidinyl benzamide derivatives in oncology has been explored through their evaluation as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. A notable derivative, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, also known as Niraparib (MK-4827), has demonstrated significant antitumor activity in preclinical xenograft models. nih.govacs.org

Niraparib is a potent inhibitor of PARP-1 and PARP-2. nih.gov Its mechanism of action is particularly effective in tumors with deficiencies in BRCA-1 and BRCA-2 genes, a concept known as synthetic lethality. nih.gov In these cancer cells, the inhibition of PARP-mediated DNA repair leads to the accumulation of DNA damage and subsequent cell death. nih.gov

Preclinical studies have shown that Niraparib is efficacious as a single agent in xenograft models of BRCA-1 deficient cancer. nih.gov The compound was well-tolerated in vivo and exhibited good pharmacokinetic properties. nih.gov Specifically, in a model using human mammary adenocarcinoma cells (MDA-MB-436) with a BRCA-1 mutation, Niraparib demonstrated dose-dependent efficacy when administered orally. acs.org

Another benzamide derivative, CI-994 (acetyldinaline), has also been evaluated in several murine and human xenograft tumor models, showing cytotoxic and cytostatic activity against a range of solid tumors. nih.gov

CompoundXenograft ModelKey FindingsReference
Niraparib (MK-4827)BRCA-1 deficient cancerDemonstrated efficacy as a single agent. nih.gov
NiraparibMDA-MB-436 (human mammary adenocarcinoma, BRCA-1 mutant)Showed dose-dependent tumor growth inhibition with oral administration. acs.org
CI-994Pancreatic ductal adenocarcinoma #024.7 log cell kill. nih.gov
CI-994Pancreatic adenocarcinoma #033.0 log cell kill; 1/6 cures. nih.gov
CI-994Colon adenocarcinoma #381.6 log cell kill. nih.gov
CI-994Human prostate carcinoma LNCaP1.2 log cell kill. nih.gov

Antiviral Efficacy in Infection Models

The evaluation of piperidinyl benzamide derivatives for antiviral activity has encompassed a range of viral pathogens. A study investigating novel N-substituted piperidines identified several compounds with activity against the influenza A/H1N1 virus. nih.gov In this research, certain heterorganic derivatives of piperidine demonstrated an inhibition of influenza A/H1N1 virus replication that was comparable to the commercially available antiviral agent oseltamivir at similar or lower concentrations. nih.gov

For instance, one of the tested compounds suppressed the replication of the influenza A/Swine/Iowa/30 (H1N1) virus by 1.2 log2 infectious doses compared to the control at the maximum investigated concentration. nih.gov Another derivative exhibited a more pronounced antiviral action, with a 2.0 log2 reduction in viral pressure at a concentration of 0.08 mg/mL. nih.gov

Furthermore, a separate line of research has focused on N-phenylbenzamide derivatives as potential inhibitors of Enterovirus 71 (EV 71). One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against several EV 71 strains at low micromolar concentrations. researchgate.net

It is important to note that the specific compound "4-(Piperidin-3-yl)benzamide" has not been explicitly identified in these antiviral screening studies. The active compounds represent a broader class of piperidine and benzamide derivatives with varying substitution patterns.

Compound Class/DerivativeVirus ModelKey FindingsReference
N-substituted piperidine derivativeInfluenza A/Swine/Iowa/30 (H1N1)Suppressed viral replication by 1.2 log2 infectious doses. nih.gov
Heterorganic piperidine derivativeInfluenza A/Swine/Iowa/30 (H1N1)Reduced viral pressure by 2.0 log2 at 0.08 mg/mL. nih.gov
3-amino-N-(4-bromophenyl)-4-methoxybenzamideEnterovirus 71 (EV 71)Active against multiple strains with IC50 values ranging from 5.7 to 12 µM. researchgate.net

Antileukemic Activity in Relevant Models

The antileukemic potential of piperidinyl benzamide derivatives has been investigated in various in vitro models of leukemia. A study on novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives found that certain compounds in this series were endowed with antiproliferative activity against human leukemia cell lines. consensus.appresearchgate.net The most active compound, substituted with a nitro and fluoro group on the phenyl ring of the aryl carboxamide moiety, effectively inhibited the growth of K562 and Reh human leukemia cells at low concentrations. researchgate.net

In a different study, a complex pyrrolo[1,2-a]quinoxaline (B1220188) derivative featuring a piperidin-4-yl moiety was synthesized and evaluated for its antileukemic properties. This compound demonstrated interesting cytotoxic potential against several human leukemia cell lines, including U937, K562, and HL60, with IC50 values in the micromolar range. mdpi.com

Another class of compounds, diarylamide 3-aminoindazoles, which can be considered structurally related to benzamides, has also shown promise. One such derivative, AKE-72, elicited remarkable anti-leukemic activity against the K-562 cell line with a GI50 of less than 10 nM. nih.gov

Compound/DerivativeLeukemia Cell Line(s)Activity (IC50/GI50)Reference
(4-fluoro-3-nitrophenyl)(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)methanoneK562, RehInhibited growth at low concentrations. researchgate.net
1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-oneU9378 µM mdpi.com
1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-oneK56224 µM mdpi.com
1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-oneHL6031 µM mdpi.com
AKE-72K-562< 10 nM nih.gov

Computational Chemistry Approaches in Piperidinyl Benzamide Research

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is instrumental in drug design for analyzing the interaction between a ligand and its target protein at an atomic level. mdpi.com The process involves placing the ligand into the predicted binding site on the protein's surface and evaluating the stability of the resulting complex using a scoring function, which estimates the binding affinity. mdpi.com

Molecular docking simulations are frequently used to predict the binding affinity of piperidinyl benzamide (B126) derivatives to their target proteins. This affinity is often expressed as a docking score, typically in units of kcal/mol, where a more negative value indicates a stronger predicted interaction. For instance, in studies of piperazine-linked derivatives targeting the Carbonic Anhydrase IX (CAIX) protein, compounds showed binding affinities ranging from -7.39 to -8.61 kcal/mol. nih.gov These scores help rank compounds based on their potential efficacy.

The simulations also provide detailed information about the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding and can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Electrostatic Interactions: Occur between charged or polar groups.

In a study of piperidine (B6355638) carboxamide derivatives targeting the Plasmodium falciparum 20S proteasome (Pf20S), the piperidine amide carbonyl was observed to form a hydrogen bond with the backbone amide of a specific amino acid residue, while the ether oxygen was in van der Waals contact with the same residue. nih.gov

Table 1: Predicted Binding Affinities of Piperidine Derivatives Against Various Targets
Compound SeriesTarget ProteinRange of Binding Affinities (kcal/mol)Reference
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesCarbonic Anhydrase IX (CAIX)-7.39 to -8.61 nih.gov
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivativesα-amylaseUp to -7.43 nih.gov
Pyridine (B92270)–thiourea derivativesDNA Gyrase (S. aureus)Up to -43.46 (Docking Score) mdpi.com

A key outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that are critical for ligand interaction. By visualizing the docked pose, researchers can pinpoint which residues form hydrogen bonds, engage in hydrophobic contacts, or have other significant interactions with the ligand. This information is vital for understanding the basis of molecular recognition and for designing new analogs with improved affinity. For example, docking studies have shown that the amide NH group of a piperidine carboxamide inhibitor forms a crucial hydrogen bond with the main chain carbonyl oxygen of residue C165 in the β6 subunit of the Pf20S proteasome. nih.gov Similarly, studies on other heterocyclic systems linked to piperidine have identified interactions with residues such as Arg6, Trp9, and Val130. nih.gov

Table 2: Key Amino Acid Residue Interactions Identified Through Molecular Docking
Compound/Derivative SeriesTarget ProteinInteracting ResiduesType of InteractionReference
Piperidine carboxamide (SW584)Pf20S Proteasome (β6 subunit)G167, C165, S170Hydrogen Bond, Van der Waals nih.gov
Piperazine-linked derivatives (SA1-SA7)Carbonic Anhydrase IX (CAIX)Arg6, Trp9, Val130, Asn66, Arg64Hydrogen Bond nih.gov
Pyridine–thiourea derivative (1d)DNA Gyrase (S. aureus)SER 438Hydrogen Bond mdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. researchgate.net This technique is particularly useful for validating docking poses and assessing how flexible the ligand and protein are within the binding site. irb.hr

The stability of the compound-receptor complex during an MD simulation is often analyzed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time. A stable complex will typically show the RMSD value leveling off to a relatively constant value, indicating that the system has reached equilibrium. nih.gov For instance, in a 100-nanosecond MD simulation of several ligands bound to the CAIX protein, the RMSD of the complexes was analyzed to confirm their structural stability. nih.gov These simulations revealed that the ligands maintained their binding poses throughout the simulation, supporting the initial docking results. nih.gov

Table 3: RMSD Values from MD Simulations of Ligand-CAIX Protein Complexes
LigandSimulation Time (ns)Calculated Ligand RMSD (nm)Reference
SA21001.82 nih.gov
SA41001.40 nih.gov
SA51001.66 nih.gov
SA71001.85 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of newly designed, unsynthesized compounds. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a popular 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. ijpsonline.com In a CoMFA study, molecules are aligned in 3D space, and their steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated at various points on a grid surrounding them. mdpi.com The resulting field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model. nih.gov

The statistical quality of a CoMFA model is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.6 is generally considered indicative of a model with good predictive ability. mdpi.com For example, a CoMFA model developed for a series of fatty acid amide hydrolase inhibitors yielded a q² of 0.802 and an r² of 0.983, indicating a highly predictive and statistically significant model. researchgate.net

A key advantage of CoMFA is its graphical output in the form of 3D contour maps. ijpsonline.comnih.gov These maps highlight regions in space where modifications to the molecular structure are predicted to enhance or diminish biological activity:

Steric Contour Maps: Indicate where bulky substituents are favored (typically shown in green) or disfavored (typically shown in yellow).

Electrostatic Contour Maps: Show where positive charge is favorable (blue) or unfavorable (red), and where negative charge is favorable (red) or unfavorable (blue).

These maps provide intuitive guidance for medicinal chemists to design new piperidinyl benzamide analogs with potentially improved potency. researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to correlate the structural features of a series of molecules with their biological activities. Unlike other methods that use discrete potential fields, CoMSIA calculates similarity indices across a grid using a Gaussian function, which provides a smoother and more intuitive representation of molecular properties.

In the context of 4-(Piperidin-3-yl)benzamide derivatives, a CoMSIA study would involve aligning a set of analogues and evaluating five key physicochemical fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor. The analysis generates contour maps that highlight regions where modifications to the molecule would likely enhance or diminish its biological activity. For instance, a CoMSIA model might reveal that increasing steric bulk near the piperidine ring is detrimental to activity, while adding a hydrogen bond acceptor to the benzamide portion is favorable. These insights are crucial for the rational design of more potent compounds. tandfonline.com

Table 1: Hypothetical CoMSIA Field Contributions for a Series of this compound Analogues

Field TypeFavorable Contribution (%)Unfavorable Contribution (%)
Steric1510
Electrostatic258
Hydrophobic1218
H-Bond Donor52
H-Bond Acceptor205

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points.

For this compound, a pharmacophore model can be developed based on a series of active analogues. bohrium.comnih.gov The key features would likely be derived from its distinct structural components. The aromatic benzene (B151609) ring would be defined as a hydrophobic or aromatic feature. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or, if protonated, as a positive ionizable feature. By understanding this spatial arrangement, researchers can screen large virtual libraries to find new, structurally diverse compounds that fit the model and are likely to possess the desired biological activity. nih.govacs.org

Table 2: Potential Pharmacophoric Features of this compound

FeatureMoietyRole in Molecular Recognition
Aromatic Ring (AR)Benzene Ringπ-π stacking, hydrophobic interactions
Hydrogen Bond Donor (HBD)Amide N-HForms hydrogen bonds with target
Hydrogen Bond Acceptor (HBA)Carbonyl C=OForms hydrogen bonds with target
Hydrogen Bond Acceptor (HBA)Piperidine N-HForms hydrogen bonds with target
Positive Ionizable (PI)Protonated Piperidine NForms ionic or hydrogen bonds

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to provide highly detailed information about molecular structure and reactivity. These methods are fundamental to understanding the intrinsic properties of a molecule like this compound at an electronic level.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can be used to determine its most stable three-dimensional conformation by optimizing bond lengths, bond angles, and dihedral angles. rsc.orgresearchgate.net

Furthermore, DFT is used to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive and polarizable.

Table 3: Representative DFT-Calculated Properties for this compound

ParameterCalculated ValueSignificance
Geometric Parameters
C=O Bond Length~1.24 ÅIndicates double bond character
C-N (Amide) Bond Length~1.36 ÅPartial double bond character
Electronic Properties
HOMO Energy-6.5 eVEnergy of the highest energy electrons; relates to electron-donating ability
LUMO Energy-0.8 eVEnergy of the lowest energy empty orbital; relates to electron-accepting ability
HOMO-LUMO Gap5.7 eVIndicator of chemical stability and reactivity

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

In this compound, NBO analysis would likely reveal significant delocalization from the lone pair of the amide nitrogen into the antibonding π* orbital of the adjacent carbonyl group (LP(N) → π*(C=O)). This interaction is responsible for the planarity and stability of the amide bond. Other interactions, such as those involving the piperidine nitrogen lone pair, also contribute to the molecule's electronic landscape. rsc.org

Table 4: Hypothetical NBO Analysis of Key Orbital Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy (E2) (kcal/mol)
LP (O) on C=Oπ* (C-N amide)~28.5
LP (N) of Amideπ* (C=O)~55.2
σ (C-H) of Ringσ* (N-C) of Piperidine~4.8

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Visualization

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.

An MEP map of this compound would display a color gradient on the molecule's van der Waals surface.

Red/Yellow Regions: These indicate areas of negative electrostatic potential, representing electron-rich sites. For this molecule, the most intense negative potential would be concentrated around the carbonyl oxygen atom, making it a primary site for electrophilic attack or hydrogen bonding.

Blue Regions: These indicate areas of positive electrostatic potential, representing electron-poor sites. Positive potential would be found around the hydrogen atoms of the amide and piperidine N-H groups, identifying them as the most likely sites for nucleophilic attack.

Green Regions: These indicate areas of neutral potential, typically found over the aromatic ring and aliphatic portions of the piperidine ring.

This visual map provides an intuitive guide to the molecule's reactivity and intermolecular interaction patterns.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. researchgate.netisca.me These predictions are vital in the early stages of drug discovery to filter out candidates with poor ADME profiles, thereby saving time and resources. nih.gov Various software platforms like SwissADME and pkCSM are used to calculate these properties based on the molecule's structure. nih.gov

For this compound, ADME predictions would assess its drug-likeness based on criteria like Lipinski's Rule of Five, as well as specific pharmacokinetic parameters. These models predict factors such as how well the compound is absorbed in the gut, whether it can cross the blood-brain barrier, and its potential interactions with metabolic enzymes like the cytochrome P450 family. jonuns.com

Table 5: Predicted ADME Properties for this compound

PropertyPredicted ValueImplication
Physicochemical Properties
Molecular Weight204.27 g/mol Compliant with Lipinski's Rule (<500)
LogP (Lipophilicity)1.3 - 1.6Good balance for solubility and permeability
H-Bond Donors2Compliant with Lipinski's Rule (≤5)
H-Bond Acceptors2Compliant with Lipinski's Rule (≤10)
Topological Polar Surface Area (TPSA)58.3 ŲSuggests good intestinal absorption and cell permeability
Pharmacokinetic Predictions
Human Intestinal Absorption (HIA)> 90%Likely well-absorbed orally
Blood-Brain Barrier (BBB) PermeabilityLow to ModerateMay have limited central nervous system effects
CYP2D6 SubstrateYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLower risk of inhibiting metabolism of other drugs
hERG I InhibitorLow ProbabilityLower risk of cardiotoxicity

Analytical Methodologies for Quantification and Characterization

Liquid Chromatography Techniques

Liquid chromatography is a cornerstone for the separation of "4-(Piperidin-3-yl)benzamide" from other components in a sample. The choice between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) often depends on the desired throughput, resolution, and sensitivity.

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, increased peak capacity, and significantly faster analysis times compared to traditional HPLC. researchgate.net For the analysis of pharmaceutical compounds, UPLC is often coupled with mass spectrometry to achieve high sensitivity. rsc.orgvliz.be A typical UPLC method for a compound like "this compound" would involve a reversed-phase column and gradient elution.

Table 1: Representative UPLC Method Parameters

ParameterTypical Condition
System ACQUITY UPLC or similar
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 35 - 45 °C
Injection Volume 1 - 5 µL
Elution Mode Gradient

HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds. jchps.com Methods for piperidine-containing structures often utilize reversed-phase chromatography with C18 columns, providing good separation based on hydrophobicity. jchps.com Pre-column derivatization can be employed for compounds lacking a strong chromophore to enhance UV detection, although this is less critical when using mass spectrometry.

Table 2: Representative HPLC Method Parameters

ParameterTypical Condition
System Agilent 1200 series or similar
Column Reversed-Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 - 20 µL
Detector UV (e.g., 230-260 nm) or Mass Spectrometer

Mass Spectrometry Coupling

Coupling liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the high selectivity and sensitivity of MS, making it the definitive tool for bioanalytical quantification. pharmanueva.com For quantitative studies, a triple quadrupole mass spectrometer is commonly employed. nih.gov

Tandem mass spectrometry (MS/MS) is an analytical technique where two stages of mass analysis are performed sequentially. researchgate.net In a typical setup, the first mass analyzer (Q1) selects the precursor ion (the ionized molecule of interest, in this case, protonated "this compound"). This selected ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by a second mass analyzer (Q3). This process provides a high degree of specificity, as the detection is based on a specific fragmentation pathway unique to the analyte. researchgate.net

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive scanning mode used in tandem mass spectrometry for targeted quantification. In MRM mode, the instrument is set to monitor one or more specific precursor-to-product ion transitions for the analyte of interest. The molecular weight of "this compound" is 204.27 g/mol . In positive electrospray ionization (ESI) mode, the precursor ion would be the protonated molecule [M+H]⁺ at m/z 205.3. The specific product ions would be determined by infusing a standard solution of the compound and optimizing the fragmentation (collision energy) to find the most stable and intense fragments. Typically, two transitions are monitored: one for quantification (quantifier) and a second for confirmation (qualifier).

Table 3: Representative MRM Parameters for Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)Cone Voltage (V)
This compound 205.3To be determined experimentallyTo be determined experimentallyTo be determined experimentallyTo be determined experimentally
Internal Standard (IS) (Compound specific)(Determined experimentally)(Determined experimentally)(Determined experimentally)(Determined experimentally)

Method Development and Validation Parameters

A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility for its intended use. pharmanueva.com Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key validation parameters include accuracy, precision, linearity, range, and the limits of detection and quantification. pharmanueva.comresearchgate.net

Linearity and Range : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed, and the correlation coefficient (r²) should ideally be >0.99. The range is the interval between the upper and lower concentration levels that have been demonstrated to have acceptable accuracy, precision, and linearity. researchgate.net

Accuracy : This parameter measures the closeness of the mean test results to the true value. It is typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations and is expressed as the percentage of recovery or relative error (%RE). The acceptance criterion is often within ±15% of the nominal value (±20% at the lower limit of quantification). researchgate.net

Precision : Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Precision is expressed as the relative standard deviation (%RSD), which should generally not exceed 15% (20% at the lower limit of quantification). researchgate.net

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For bioanalytical methods, the analyte response at the LOQ should be at least 5 to 10 times the response of a blank sample. researchgate.net

Table 4: Typical Validation Parameters and Acceptance Criteria

ParameterTypical Acceptance CriteriaExample Finding
Linearity (r²) ≥ 0.990.998
Range Analyte-dependent1 - 500 ng/mL
Accuracy (%RE) Within ±15% (±20% at LOQ)-8.5% to 10.2%
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LOQ)3% - 11%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LOQ)4% - 13%
Limit of Detection (LOD) Signal-to-Noise Ratio > 30.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio > 101.0 ng/mL

Linearity and Dynamic Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration interval over which the method is both linear and quantifiable.

For the quantification of this compound in biological samples, a validated bioanalytical method would typically establish linearity by analyzing a series of calibration standards prepared by spiking known concentrations of the compound into a blank biological matrix. The response of the analytical instrument, often a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, is then plotted against the nominal concentration of the analyte.

A linear relationship is generally confirmed if the correlation coefficient (r²) of the calibration curve is ≥ 0.99. The dynamic range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, while the ULOQ is the highest.

While a specific validated method for this compound is not publicly available to provide exact figures, a typical LC-MS/MS method for a similar small molecule would aim for a dynamic range that covers the expected in vivo concentrations. For instance, a hypothetical range could be from 1 ng/mL to 1000 ng/mL.

Table 1: Illustrative Linearity and Dynamic Range Parameters for a Hypothetical this compound Assay

ParameterAcceptance CriteriaHypothetical Result
Calibration Curve ModelWeighted linear regression (e.g., 1/x²)y = mx + c
Correlation Coefficient (r²)≥ 0.990.998
Dynamic RangeDefined by LLOQ and ULOQ1 - 1000 ng/mL
LLOQSignal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy 80-120%1 ng/mL
ULOQPrecision ≤ 15%; Accuracy 85-115%1000 ng/mL

Specificity, Precision, and Accuracy

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. For this compound, this would be demonstrated by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention time of the analyte and its internal standard.

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (%RSD). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision).

Accuracy is the closeness of the mean test results obtained by the method to the true value. It is expressed as the percentage of the nominal concentration.

For a validated method, precision and accuracy are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the dynamic range.

Table 2: Illustrative Precision and Accuracy Data for a Hypothetical this compound Assay

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low3≤ 1585 - 115≤ 1585 - 115
Medium100≤ 1585 - 115≤ 1585 - 115
High800≤ 1585 - 115≤ 1585 - 115

Sample Preparation Protocols for Biological Matrices (e.g., Plasma)

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for analysis. For the analysis of this compound in plasma, several techniques could be employed.

Protein precipitation (PPT) is a common and straightforward method. It involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid) to the plasma sample. This denatures and precipitates the plasma proteins, which are then removed by centrifugation. The supernatant containing the analyte is then typically injected into the LC-MS/MS system.

Liquid-liquid extraction (LLE) offers a cleaner extract by partitioning the analyte between the aqueous plasma sample and an immiscible organic solvent. The choice of solvent is critical and depends on the polarity and solubility of this compound.

Solid-phase extraction (SPE) is a highly selective and efficient technique that can provide the cleanest extracts. It involves passing the plasma sample through a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a suitable solvent.

The choice of method depends on the required sensitivity, selectivity, and throughput of the assay. For high-throughput analysis, automated PPT or SPE methods are often preferred.

Table 3: Comparison of Common Sample Preparation Techniques for Plasma Analysis

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT)Protein denaturation and removal by centrifugation.Simple, fast, and inexpensive.Less clean extract, potential for matrix effects.
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible phases.Cleaner extracts than PPT, can concentrate the analyte.More labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE)Selective retention of the analyte on a solid sorbent.Highly selective, provides the cleanest extracts, high concentration factor.More expensive and complex method development.

Metabolism and Pharmacokinetics of Piperidinyl Benzamides Non Human

Absorption and Bioavailability

The absorption and bioavailability of piperidinyl benzamides can vary significantly based on the specific chemical structure and the preclinical species being studied.

Studies in preclinical species have demonstrated a range of oral bioavailability for compounds containing the piperidinyl benzamide (B126) scaffold. For instance, research on MNP001, a piperidine (B6355638) analog, in rats showed rapid absorption but a low, albeit pharmacologically relevant, oral bioavailability. pcom.edu This low bioavailability was potentially attributed to the compound's low aqueous solubility in the gastrointestinal tract. pcom.edu Despite this, plasma levels remained above the minimum effective concentration for at least 8 hours after oral administration. pcom.edu

In contrast, studies on a related compound, 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine, indicated good absorption in both rats and monkeys. nih.govdocumentsdelivered.com The extent of absorption was determined by comparing the proportion of radioactivity recovered in urine after oral and intravenous administration. nih.govdocumentsdelivered.com

Furthermore, formulation strategies have been shown to significantly impact bioavailability. For the compound SR13668, which initially exhibited poor oral bioavailability (<1%) in rats and dogs, the use of lipid-based surfactant/emulsifier formulations markedly enhanced this parameter. nih.gov A Solutol-based formulation increased the oral bioavailability to approximately 14.6% in dogs and 7.3% in monkeys, demonstrating that formulation can be a critical factor for this class of compounds. nih.gov

CompoundSpeciesOral BioavailabilityKey Findings
MNP001RatLowExhibited rapid absorption but low bioavailability, possibly due to poor aqueous solubility. pcom.edu
4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidineRat, MonkeyGoodGood absorption was demonstrated in both species based on urinary excretion data. nih.govdocumentsdelivered.com
SR13668 (in Solutol formulation)Dog~14.6%Lipid-based formulation significantly improved bioavailability from <1%. nih.gov
SR13668 (in Solutol formulation)Monkey~7.3%Enhanced bioavailability was also observed in non-human primates with improved formulation. nih.gov

Distribution Characteristics

The distribution of piperidinyl benzamides into various tissues and their binding to plasma proteins are critical determinants of their efficacy and potential for off-target effects.

Preclinical studies indicate that piperidine-containing compounds can distribute into various tissues, including the central nervous system. In tissue dissection experiments with radioiodinated vesamicol (B58441) receptor ligands, which are piperidine derivatives, the highest concentrations were observed in the striatum of rats, with moderate to low levels in the cortex and cerebellum. nih.gov The distribution within the brain can be influenced by interactions with other agents; for example, co-administration of haloperidol (B65202) altered the regional brain distribution of one of the tested ligands. nih.gov Such studies are crucial for understanding the potential target engagement and off-target distribution of these compounds within the body.

Compounds in the piperidinyl benzamide class often exhibit a high degree of binding to plasma proteins. For example, the piperidine analog MNP001 was found to be highly bound to plasma proteins. pcom.edu Plasma protein binding is an important characteristic, as only the unbound fraction of a drug is generally considered pharmacologically active and available to distribute into tissues. nih.gov The primary proteins in plasma responsible for drug binding include albumin, α1-acid-glycoprotein (orosomucoid), and gamma globulins. mdpi.com The extent of binding can affect the drug's distribution, clearance, and potential for drug-drug interactions. nih.govmdpi.com

Metabolic Pathways and Enzyme Systems Involved

Metabolism is a key process that determines the clearance and duration of action of piperidinyl benzamides. Biotransformation is often extensive and can differ between species.

The cytochrome P450 (CYP) family of enzymes, located predominantly in the liver, is central to the metabolism of many xenobiotics, including piperidinyl benzamides. nih.gov In vitro studies have identified specific CYP isozymes responsible for their biotransformation.

CYP3A4 is consistently identified as a major enzyme in the metabolism of various 4-aminopiperidine (B84694) drugs and related structures. nih.gov It is primarily responsible for catalyzing N-dealkylation reactions. nih.gov For the piperidine analog MNP001, the major metabolic pathway was identified as a CYP3A4-mediated phase I oxidation, resulting in a tetrahydropyridine (B1245486) product. pcom.edu

CYP2C8 also plays a significant role. researchgate.net For the insulin (B600854) secretagogue repaglinide, which contains a piperidine ring, both CYP3A4 and CYP2C8 were found to be the principal enzymes involved in its metabolism. nih.gov These enzymes mediate the formation of its two primary metabolites through hydroxylation on the piperidine ring system and formation of an aromatic amine. nih.gov

Species differences in metabolic pathways are notable. In studies with 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine, the major metabolic route in monkeys was N-dealkylation, yielding 4-benzamidopiperidine. nih.govdocumentsdelivered.com In contrast, the primary pathway in rats involved hydroxylation of the indole (B1671886) ring. nih.govdocumentsdelivered.com These differences highlight the importance of evaluating metabolism in multiple preclinical species.

Compound Class/ExamplePrimary Enzyme(s)Metabolic PathwaySpecies
4-Aminopiperidines (general)CYP3A4N-dealkylation nih.govHuman (in vitro)
MNP001CYP3A4Oxidation pcom.eduRat, Human (in vitro)
RepaglinideCYP3A4, CYP2C8Piperidine ring hydroxylation, aromatic amine formation nih.govHuman (in vitro)
4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidineNot specifiedN-dealkylation nih.govdocumentsdelivered.comMonkey
Indole ring hydroxylation nih.govdocumentsdelivered.comRat

Non-CYP Mediated Metabolism (e.g., Ketone Reduction, Piperidine Ring Oxidation)

While cytochrome P450 (CYP) enzymes are primary drivers of drug metabolism, non-CYP mediated pathways are crucial for the clearance of many compounds. For molecules like 4-(Piperidin-3-yl)benzamide, which contains a piperidine ring and an amide linkage, several non-CYP enzymes can contribute to its biotransformation.

Key metabolic reactions for piperidine-containing compounds include oxidation of the piperidine ring. frontiersin.orgnih.gov This can involve aliphatic hydroxylation at various positions on the ring, potentially leading to the formation of more polar metabolites. frontiersin.org Further oxidation can also occur, for instance, converting a piperidine moiety to a tetrahydropyridine derivative, a pathway mediated by enzymes like CYP3A4 but representative of the types of oxidative transformations possible. nih.gov

The amide bond in this compound is another potential site for metabolism. Amide moieties are known to be susceptible to hydrolysis by enzymes such as amidases or carboxylesterases present in plasma and liver, which would cleave the molecule into piperidin-3-amine (B1201142) and benzoic acid fragments. nih.govcreative-bioarray.comcreative-bioarray.com

Major Circulating Metabolites Identification

Identifying the major circulating metabolites is key to understanding a compound's biological activity and clearance pathways. For piperidinyl benzamide structures, biotransformation is often extensive. nih.gov Based on studies of structurally related molecules, the primary metabolites of this compound in non-human species would likely result from modifications to the piperidine ring.

In studies with a similar compound, 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine, major metabolic routes included oxidation of the piperidine ring to form a 2-oxo-4-benzamidopiperidine metabolite. nih.gov Another significant pathway observed was N-dealkylation, which, while less relevant to the simpler this compound structure, highlights the piperidine nitrogen as a potential site of metabolic activity. nih.gov Hydroxylation at various positions on the piperidine ring is also a highly probable metabolic pathway. frontiersin.org Therefore, the major circulating metabolites for this compound are anticipated to be various hydroxylated and/or oxidized forms of the parent compound.

Elimination and Excretion Routes

The elimination of a xenobiotic and its metabolites occurs through various routes, primarily renal (urine) and fecal (via bile). msdvetmanual.com The contribution of each pathway is influenced by the physicochemical properties of the compound and its metabolites, such as polarity and molecular weight, and can vary significantly between species. nih.govmsdvetmanual.com

Renal and Fecal Excretion Contributions

Studies on piperidine-containing compounds demonstrate considerable inter-species variability in excretion patterns. For example, after administering a complex benzamido-piperidine derivative, monkeys excreted over 60% of the dose in urine, whereas rats excreted only 19% via this route, suggesting a greater reliance on biliary and fecal excretion in the latter species. nih.gov A similar pattern was observed for a different piperazine-containing molecule, where the majority of the dose was found in the feces of rats (66.0%), while dogs and humans showed predominantly urinary excretion (66.7% and 76.8%, respectively). doi.org

This species-dependent variation is often linked to differences in metabolic pathways. nih.gov More extensive metabolism leading to smaller, more polar metabolites may favor renal clearance, as seen in monkeys, while less extensive metabolism or the formation of larger conjugates may favor biliary excretion, as observed in rats. nih.gov For this compound, it is expected that a mix of renal and fecal excretion would occur, with the exact balance being species-dependent.

Table 1: Representative Excretion Routes for Piperidine/Piperazine-Containing Compounds in Non-Human Species

Compound ClassSpeciesUrinary Excretion (% of Dose)Fecal Excretion (% of Dose)Source
Benzamido-piperidine DerivativeMonkey>60%Not Specified nih.gov
Benzamido-piperidine DerivativeRat~19%Not Specified nih.gov
Piperazine (B1678402)/Pyrrolidine DerivativeRat30.8%66.0% doi.org
Piperazine/Pyrrolidine DerivativeDog66.7%16.8% doi.org

Pharmacokinetic Parameter Determination (e.g., Half-Life, Clearance, Cmax, AUC)

Pharmacokinetic (PK) parameters describe the disposition of a drug in the body over time. These include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), systemic clearance (CL), and elimination half-life (t½). Preclinical studies in animal models are essential for determining these parameters. semanticscholar.orgnih.gov

While specific PK data for this compound are not available, analysis of related PARP inhibitors, many of which contain benzamide moieties, provides insight into the expected pharmacokinetic profile. For example, the PARP inhibitor Niraparib, when administered orally to mice at 75 mg/kg, showed a plasma Cmax of approximately 10,000 ng/mL. nih.gov Another compound, UNC10201652, demonstrated a plasma clearance of 324.8 mL/min/kg and an elimination half-life of 0.66 hours following intravenous administration in mice. nih.gov These values highlight that compounds of this class can exhibit rapid clearance and variable exposure depending on their specific structure.

Table 2: Example Preclinical Pharmacokinetic Parameters for Structurally Related Compounds

CompoundSpeciesDose & RouteParameterValueSource
NiraparibMouse75 mg/kg, OralPlasma Cmax~10,000 ng/mL nih.gov
OlaparibMouse100 mg/kg, OralPlasma Cmax~6,000 ng/mL nih.gov
UNC10201652Mouse3 mg/kg, IVClearance (CL)324.8 mL/min/kg nih.gov
UNC10201652Mouse3 mg/kg, IVHalf-life (t½)0.66 h nih.gov

In Vitro-In Vivo Extrapolation (IVIVE) for Clearance Prediction

In vitro-in vivo extrapolation (IVIVE) is a predictive methodology used in drug development to estimate in vivo pharmacokinetic parameters, such as hepatic clearance, from in vitro data. researchgate.netresearchgate.net This process typically involves incubating a compound with liver microsomes or hepatocytes to determine its intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug. nih.govnih.gov This in vitro data is then scaled using physiological parameters (e.g., liver blood flow, microsomal protein per gram of liver) to predict the in vivo hepatic clearance. researchgate.net IVIVE is a valuable tool for screening compounds early in the discovery process, helping to prioritize those with favorable pharmacokinetic properties before advancing to in vivo animal studies.

Metabolic Stability in Biological Systems (e.g., Liver Microsomes, Plasma)

The metabolic stability of a compound is a measure of its susceptibility to biotransformation in a given biological system and is a critical determinant of its in vivo half-life and oral bioavailability. nih.gov Stability is commonly assessed in vitro using liver microsomes, which contain high concentrations of Phase I metabolic enzymes like CYPs, and plasma, which contains hydrolytic enzymes such as esterases and amidases. creative-bioarray.comcreative-bioarray.comnih.gov

Amide-containing compounds can be prone to hydrolysis by plasma enzymes, which can lead to rapid clearance. creative-bioarray.comresearchgate.net The stability of piperidine-derived amides has been shown to be influenced by structural modifications; for instance, substituting hydrogen with deuterium (B1214612) can increase the metabolic half-life in both rat and human microsomes by about 30% without affecting potency. nih.gov

In vitro assays measure the disappearance of the parent compound over time. The results are often expressed as the in vitro half-life (t½) or intrinsic clearance (CLint). For example, the compound UNC10201652 was found to have an in vitro half-life of 28.8 minutes in human liver microsomes (HLM), 12 minutes in mouse liver microsomes (MuLM), and 7.14 minutes in rat liver microsomes (RLM), indicating rapid metabolism and significant species differences. nih.gov For this compound, the primary metabolic liabilities would likely be oxidation of the piperidine ring and hydrolysis of the amide bond.

Table 3: Representative Metabolic Stability Data in Liver Microsomes

CompoundTest SystemIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Source
UNC10201652Human Liver Microsomes28.848.1 nih.gov
UNC10201652Mouse Liver Microsomes12.0115 nih.gov
UNC10201652Rat Liver Microsomes7.14194 nih.gov

Therapeutic Target Identification and Validation for Piperidinyl Benzamides

Enzyme Targets

Piperidinyl benzamides have been investigated for their inhibitory effects on various enzymes, which are critical nodes in numerous signaling pathways related to disease.

The presynaptic choline (B1196258) transporter (CHT) is responsible for the high-affinity uptake of choline, the rate-limiting step in acetylcholine (ACh) synthesis. Inhibiting CHT can modulate cholinergic neurotransmission, making it a target for various neurological and psychiatric conditions. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as novel inhibitors of CHT following a high-throughput screen. nih.gov Iterative medicinal chemistry efforts led to the development of a potent and selective CHT inhibitor, ML352. nih.gov

ML352 demonstrated noncompetitive inhibition of choline uptake in both intact cells and synaptosomes. acs.org It was found to reduce the apparent density of hemicholinium-3 (B1673050) (HC-3) binding sites, suggesting an allosteric interaction with the transporter. acs.org

Table 1: Inhibitory Activity of ML352 against Choline Transporter (CHT)

Compound Target Assay Ki Value
ML352 hCHT LV-AA cells Choline Uptake 92 ± 2.8 nM
ML352 Mouse Forebrain Synaptosomes Choline Uptake 172 ± 12 nM

Data sourced from functional evaluations of ML352. acs.org

Rho-associated kinase-1 (ROCK1) is a serine/threonine kinase that plays a crucial role in cellular functions like contraction, adhesion, and migration. nih.govresearchgate.net As a key modulator of various cell behaviors, ROCK1 has become a promising therapeutic target for a range of diseases, including cardiovascular disorders and cancer. nih.govresearchgate.netnih.gov Benzamide (B126) derivatives have been widely reported as ROCK1 inhibitors. nih.gov To better understand their pharmacological properties, computational studies, including 3D-QSAR models and molecular docking, have been performed on series of ROCK1 inhibitors derived from N-methyl-4-(4-pyrazolidinyl) benzamides. nih.govresearchgate.net These in silico studies provide theoretical guidance for the rational design and development of novel ROCK1 inhibitors. nih.gov

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for producing precursors for DNA, RNA, and protein synthesis. nih.gov This makes it a significant target for drug development in diseases like cancer and tuberculosis. nih.govresearchgate.net Various derivatives based on aminopyrimidines have been shown to inhibit DHFR. researchgate.net Studies have evaluated the inhibitory potential of 4-piperidine-based thiosemicarbazones against DHFR, revealing potent inhibition. nih.govresearchgate.net Additionally, a series of benzamide trimethoprim derivatives were synthesized and evaluated as human DHFR (hDHFR) inhibitors, with many showing greater inhibitory activity than the parent compound, trimethoprim. mdpi.com

Table 2: Inhibitory Activity of Piperidine (B6355638)/Benzamide Derivatives against DHFR

Compound Class Target IC50 Range
4-Piperidine-based thiosemicarbazones DHFR 13.70 ± 0.25 µM to 47.30 ± 0.86 µM

Data sourced from in vitro biochemical assays. nih.govmdpi.com

The AKT (or Protein Kinase B, PKB) signaling pathway is a critical regulator of cell survival, proliferation, growth, and metabolism. tbzmed.ac.ir Hyperactivation of the PI3K/Akt pathway is implicated in various diseases, including cancer, making it an important therapeutic target. tbzmed.ac.irnih.gov Exploration of ATP-competitive pyrrolopyrimidine inhibitors of Akt led to the discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363). acs.org This potent Akt inhibitor demonstrated oral bioavailability and, in preclinical models, showed pharmacodynamic knockdown of Akt phosphorylation and inhibition of tumor growth. acs.org The compound was developed to have increased potency and higher selectivity against the closely related AGC kinase ROCK. acs.org

Vacuolar H+-ATPase (V-ATPase) is a proton pump crucial for energizing transport processes and maintaining pH homeostasis across endomembranes of the secretory pathway. frontiersin.org It represents a potential target for developing novel therapeutic agents. The pyridinylmethyl-benzamide fungicide, fluopicolide, was found to target the V-ATPase subunit a (PcVHA-a). nih.gov Through a combination of Bulk Segregant Analysis Sequencing and Drug Affinity Responsive Target Stability (DARTS) assays, PcVHA-a was identified as the target protein of fluopicolide. nih.gov Molecular docking and ATPase activity assays further supported a direct interaction between fluopicolide and PcVHA-a, establishing V-ATPase as a target for this class of benzamide derivatives. nih.gov

Receptor Targets

Derivatives of the piperidinyl benzamide scaffold have been shown to interact with various G protein-coupled receptors (GPCRs), indicating their potential for treating central nervous system (CNS) disorders and other conditions.

δ-Opioid Receptors : A series of 4-piperidin-4-ylidenemethyl-benzamide derivatives were developed as δ-opioid receptor agonists. nih.gov Research focused on balancing potency, subtype selectivity, and favorable in vitro ADME and safety profiles, leading to the identification of clinical candidates for CNS indications. nih.gov

Dopamine (B1211576) D4 Receptors : Substituted benzamide ligands have been studied as probes for the dopamine D4 receptor. These studies revealed a specific structure-activity relationship between the benzamide ring substituents and their interaction with the receptor, suggesting a path to enhance dopamine receptor subtype selectivity. nih.gov

Histamine (B1213489) H3 Receptors : Based on the structure of 1-(3-(4-tert-butylphenoxy)propyl)piperidine, a series of compounds were designed as dual-target ligands with affinity for the histamine H3 receptor (H3R) and inhibitory activity against monoamine oxidase B (MAOB). mdpi.com Many of these compounds showed good affinity for the human H3R, with Ki values under 100 nM. mdpi.com

GPR52 : A series of 3-((4-benzylpyridin-2-yl)amino)benzamides were discovered as potent, G protein-biased agonists for GPR52, an orphan receptor co-expressed with dopamine D2 receptors in the striatum. chemrxiv.org These agonists provide pharmacological tools to study the therapeutic potential of GPR52 activation for neuropsychiatric diseases. chemrxiv.org

Table 3: Receptor Targets for Piperidinyl Benzamide Derivatives

Derivative Class Receptor Target Pharmacological Action
4-Piperidin-4-ylidenemethyl-benzamides δ-Opioid Receptor Agonist
Substituted Benzamides Dopamine D4 Receptor Ligand/Probe
4-tert-Butylphenoxyalkoxyamines Histamine H3 Receptor Antagonist

Opioid Receptor Modulation (e.g., Delta-Opioid Receptor Agonism)

Research into the structure-activity relationships of piperidinyl benzamides has identified their potential as modulators of opioid receptors. Specifically, a series of 4-piperidin-4-ylidenemethyl-benzamide derivatives have been investigated as delta-opioid receptor agonists. google.com These compounds have been evaluated for their potency, subtype selectivity, and in vitro ADME (absorption, distribution, metabolism, and excretion) properties.

Key structural features that influence the delta-opioid receptor activity include substitutions on the aryl group, the piperidine nitrogen, and the amide. google.com The interplay of these substitutions is crucial for achieving a desirable balance of properties for central nervous system indications. Two clinical candidates emerged from a study that systematically modified these three regions of the molecule, demonstrating the potential of this chemical class to yield potent and selective delta-opioid receptor agonists. google.com

Dopamine and Serotonin (B10506) Receptor Ligands (e.g., D2, 5-HT1A, 5-HT2A)

The piperidine scaffold is a common feature in many ligands that target dopamine and serotonin receptors. The versatility of the arylpiperazine and 4-arylpiperidine structures allows for subtle modifications that can achieve a desired combination of activities at these receptors. mdpi.com

While direct studies on "4-(Piperidin-3-yl)benzamide" are limited in this context, related structures have been explored. For instance, the discovery of benzyloxy piperidine-based compounds as dopamine D4 receptor antagonists highlights the potential of the piperidine core in designing selective dopaminergic ligands. nih.gov Furthermore, research on multi-target ligands for the treatment of schizophrenia has focused on compounds with affinity for D2, 5-HT1A, and 5-HT2A receptors, often incorporating piperazine (B1678402) or piperidine moieties.

GPR119 Receptor Agonism

G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and obesity, and piperidinyl benzamides have been investigated as agonists for this receptor. google.comnih.gov GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells. google.com Its activation leads to an increase in intracellular cAMP levels, which in turn modulates insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion. google.com

A study on 4-nitro-N-(piperidin-4-yl)benzamide derivatives demonstrated their potential as GPR119 agonists. The structural design of these compounds is intended to enhance receptor binding and bioavailability for improved glucose regulation. In another study, a potent and drug-like GPR119 agonist, 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, was synthesized and pharmacologically profiled, further establishing the importance of the piperidine scaffold in the development of GPR119 agonists. nih.gov

Other Biological Targets (e.g., Hypoxia-Inducible Factor 1)

Beyond receptor modulation, piperidinyl benzamides have been found to interact with other significant biological targets, such as Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a transcription factor that plays a critical role in the cellular response to hypoxia and is a therapeutic target in cancer.

A series of novel N-(piperidin-4-yl)benzamide derivatives have been designed and synthesized as activators of HIF-1 pathways. In preliminary in vitro studies, certain compounds from this series demonstrated significant inhibitory bioactivity in HepG2 cells. These compounds were found to induce the expression of HIF-1α protein and its downstream target gene p21, and also upregulated the expression of cleaved caspase-3, which promotes apoptosis in tumor cells.

Future Directions and Research Opportunities

Development of Novel Piperidinyl Benzamide (B126) Chemical Entities

The development of new chemical entities based on the piperidinyl benzamide scaffold is a primary focus of current research. Scientists are systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. Through iterative medicinal chemistry efforts, structure-activity relationships (SAR) are being elucidated to guide the design of next-generation compounds. nih.gov

One key area of exploration involves modifying the amide functionality and the piperidine (B6355638) ring. For instance, in the pursuit of choline (B1196258) transporter (CHT) inhibitors, SAR studies on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides revealed that benzylic heteroaromatic amide moieties were the most potent. nih.gov Similarly, research into delta opioid receptor agonists established the critical role of the phenol (B47542) functional group and specific substitutions on the piperidine nitrogen for achieving high agonist activity and selectivity. nih.gov These studies have led to the identification of compounds with improved potency compared to established standards like SNC-80. nih.gov

Another strategy involves replacing or substituting various rings within the larger molecular structure. In the development of Hedgehog (Hh) signaling pathway inhibitors, researchers have designed novel benzamide compounds by replacing the pyridine (B92270) ring of existing drugs with an arylcarboxamide group and substituting other components to create new compounds with promising inhibitory activity. mdpi.com The synthesis of these novel derivatives often involves multi-step reaction schemes, starting from commercially available materials to build complexity and introduce desired chemical features. mdpi.comnih.gov This ongoing exploration is continually expanding the chemical space of piperidinyl benzamide derivatives, leading to compounds with finely tuned biological activities for a range of targets, including 11β-HSD1 inhibitors and PARP-1 inhibitors. nih.govnih.gov

Table 1: Examples of Novel Piperidinyl Benzamide Derivatives and Their Targets

Compound Class Modification Strategy Target Key Finding Reference
4-methoxy-3-(piperidin-4-yl)oxy benzamides SAR exploration around the amide and piperidine substituents Choline Transporter (CHT) Benzylic heteroaromatic amides showed the highest potency. nih.gov
Phenolic diaryl amino piperidines Introduction of phenol group and N-piperidine substitution Delta Opioid Receptor Importance of the phenol group for agonist activity and selectivity was established. nih.gov
Benzamides with piperidine groups Replacement of pyridine ring with arylcarboxamide Hedgehog (Hh) Signaling Pathway / Smoothened (Smo) Receptor New compounds showed promising inhibition of the Hh pathway by targeting the Smo receptor. mdpi.com
Piperidyl benzamides Derivatization from cyclohexyl benzamide leads 11β-HSD1 Addressed issues of selectivity, protein binding, and solubility. nih.gov

Exploration of New Therapeutic Indications for Piperidinyl Benzamide Scaffolds

The inherent versatility of the piperidinyl benzamide scaffold has prompted its investigation across a wide spectrum of therapeutic areas, far beyond its initial applications. The ability to modify the core structure allows for the targeting of diverse biological receptors and enzymes implicated in numerous diseases. walshmedicalmedia.commdpi.comnih.gov

One significant area of exploration is in oncology, where benzamide derivatives are being developed as inhibitors of critical cancer-related targets. For example, novel derivatives have been designed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, showing promise in cancer therapy. nih.gov Others have been synthesized as Histone Deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and are a validated target in oncology. nih.gov

In the field of infectious diseases, a kinase inhibitor scaffold featuring a piperidine benzamide was optimized to create a novel series of antimalarial agents. nih.govresearchgate.net These compounds demonstrated potent activity against multiple strains of Plasmodium falciparum, including drug-resistant ones, while being designed to be devoid of human kinase activity to reduce potential toxicity. nih.gov

Furthermore, this scaffold is being actively investigated for neurological and gastrointestinal disorders. Derivatives have been synthesized as 5-HT4 receptor agonists to improve gastrointestinal motility, offering potential treatments for conditions like GERD and gastric emptying disorders. walshmedicalmedia.comgoogle.com Other research has focused on M1 allosteric agonists for potential use in neurological conditions and delta opioid receptor agonists for novel pain relief mechanisms. nih.govnih.gov The discovery of positive allosteric modulators for the prostaglandin (B15479496) receptor EP2 from this class also points toward a potential neuroprotective strategy. nih.gov

Table 2: Therapeutic Indications Explored for Piperidinyl Benzamide Scaffolds

Therapeutic Area Biological Target Potential Indication Reference
Oncology PARP-1, HDACs, Hedgehog Pathway Various Cancers mdpi.comnih.govnih.gov
Infectious Disease Plasmodium falciparum targets Malaria nih.govresearchgate.net
Gastroenterology 5-HT4 Receptor GERD, Gastric Emptying Disorders walshmedicalmedia.comgoogle.com
Neurology/Pain Delta Opioid Receptor, M1 Muscarinic Receptor, EP2 Receptor Pain Relief, Alzheimer's Disease, Neuroprotection nih.govnih.govnih.gov

Advancements in Computational Design and Prediction Methodologies

The design and development of novel 4-(piperidin-3-yl)benzamide derivatives are increasingly being accelerated by sophisticated computational methodologies. These in silico tools allow researchers to predict the properties of molecules before they are synthesized, saving significant time and resources. mdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are integral to modern drug discovery. researchgate.netresearchgate.net

Molecular docking simulations are used to predict how a designed compound will bind to its target protein. For instance, docking studies have been employed to investigate the binding affinity of novel piperine-carboximidamide hybrids against cancer targets like EGFR, BRAF, and CDK2. tandfonline.com This provides insights into the potential mechanism of inhibition and helps prioritize which compounds to synthesize. tandfonline.comnih.gov Similarly, docking was used to guide the design of benzodioxane-benzamides as inhibitors of the bacterial protein FtsZ, helping to optimize the fit of the molecules within the target's binding site. mdpi.com

Integration of Omics Data for Deeper Mechanistic Understanding

To fully understand the biological effects of piperidinyl benzamide derivatives, researchers are beginning to integrate "omics" technologies into their studies. These approaches—including genomics, proteomics, and metabolomics—provide a global view of the molecular changes that occur within a biological system in response to a drug. nih.govmdpi.com This holistic perspective is crucial for elucidating mechanisms of action, identifying biomarkers, and understanding potential off-target effects. nih.govnih.gov

Proteomics, the large-scale study of proteins, can reveal how a compound affects the expression and activity levels of numerous proteins within a cell. uniroma1.it This is particularly valuable for complex diseases. For example, proteomic analyses in acute myeloid leukemia (AML) have been shown to identify predictive patterns of drug response that are not apparent from genomic or transcriptomic data alone. nih.gov Applying such proteomic and phosphoproteomic methods to cells treated with novel piperidinyl benzamide anticancer agents could uncover the precise signaling pathways they modulate, validate their intended targets, and discover unexpected mechanisms of action or resistance. nih.govnih.gov

Integrating different omics datasets provides a more comprehensive model of a drug's impact. mdpi.comunimi.it For instance, combining transcriptomic and proteomic data can clarify how changes in gene expression translate into functional changes at the protein level. uniroma1.it This multi-omics approach can help build a detailed picture of a compound's cellular effects, leading to a more profound mechanistic understanding that can guide further drug optimization and clinical development. nih.gov

Optimization of Synthetic Pathways for Scalability and Efficiency

As promising piperidinyl benzamide candidates move from discovery to development, the need for efficient, cost-effective, and scalable synthetic routes becomes paramount. Research in this area focuses on improving existing chemical syntheses and developing novel methods that are suitable for large-scale manufacturing. asianpubs.org

Furthermore, there is a strong emphasis on developing environmentally benign ("green") chemistry approaches. This includes using less hazardous solvents, reducing the number of synthetic steps, and employing catalysts that can be easily recovered and reused. researchgate.net For instance, a short and scalable synthesis of substituted benzylpiperidines was developed using a Pd/C catalyst for deoxygenation and ring saturation in a temperature-programmed reaction. researchgate.net Such innovations are crucial for making the production of these potentially life-saving drugs economically viable and environmentally sustainable. asianpubs.orgmdpi.com

Q & A

Basic: What are common synthetic routes for 4-(Piperidin-3-yl)benzamide derivatives in medicinal chemistry?

Methodological Answer:
The synthesis typically involves coupling a benzoyl chloride derivative with a piperidine-containing amine. Key steps include:

  • Intermediate Preparation : Methylation of intermediates (e.g., 10a → 10b in using iodomethane) .
  • Amide Bond Formation : Use of coupling reagents (e.g., HATU or EDC) to link the benzamide and piperidine moieties. For example, 4-chloro-N-(piperidin-3-yl)benzamide is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Green Chemistry Approaches : Solvent-free microwave-assisted methods improve efficiency, as seen in phosphotungstic acid-mediated syntheses of benzamide derivatives .

Advanced: How can kinase selectivity be optimized in this compound-based Akt inhibitors?

Methodological Answer:
Kinase selectivity is achieved through:

  • Dihedral Angle Design : Adjusting substituents to restrict conformational flexibility. For example, Hu7691 ( ) achieves 24-fold Akt1/Akt2 selectivity by optimizing the dihedral angle between the piperidine and benzamide groups .
  • Molecular Dynamics (MD) Simulations : To predict binding poses and avoid off-target interactions (e.g., avoiding hERG channel inhibition) .
  • Isozyme-Specific Modifications : Introducing fluorophenyl or pyrazole groups (as in Hu7691) enhances Akt1 specificity while reducing toxicity in keratinocytes .

Basic: What analytical techniques confirm the structure of this compound derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify regiochemistry and substituent positions (e.g., para-substituted benzamides in ) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight, as used for intermediates in CHK1 inhibitor studies .
  • HPLC Purity Analysis : ≥95% purity thresholds ensure compound integrity for biological assays .

Advanced: How do structural modifications impact the pharmacological profile of this compound derivatives?

Methodological Answer:

  • Trifluoromethyl Groups : Enhance metabolic stability and target binding (e.g., in , trifluoromethyl improves antibacterial activity by targeting acps-pptase enzymes) .
  • Substituent Positioning : Para-substituted benzamides (vs. ortho/meta) improve solubility and bioavailability, as seen in Akt inhibitors .
  • Heterocyclic Additions : Pyridine or pyrimidine rings () modulate kinase inhibition profiles by altering electron distribution .

Basic: What safety protocols are recommended for handling this compound derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles (P280–P285 in ) .
  • Ventilation : Use fume hoods to avoid inhalation (P231–P235) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological data?

Methodological Answer:

  • Fragment-Based Screening : Identify critical pharmacophores (e.g., the piperidine-3-yl group in is essential for Akt binding) .
  • Counter-Screening : Test derivatives against related targets (e.g., NK1/NK2 receptors in ) to rule off-target effects .
  • Crystallography : Resolve binding mode discrepancies, as applied to PARP-1 inhibitors in .

Basic: What in vitro assays evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Kinase Inhibition Assays : Use ADP-Glo™ or fluorescence polarization to measure Akt/CHK1 inhibition (IC50_{50} values in and ) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HaCaT keratinocytes in ) assess therapeutic windows .
  • Apoptosis Markers : Western blot for caspase-3 activation ( ) validates mechanism-based toxicity .

Advanced: What strategies mitigate toxicity in this compound-based drug candidates?

Methodological Answer:

  • Isozyme Selectivity : Reduce off-target effects (e.g., Hu7691’s Akt1 selectivity lowers keratinocyte apoptosis) .
  • Prodrug Design : Mask reactive groups (e.g., benzamide → ester prodrugs) to improve tolerability .
  • Toxicogenomics : RNA-seq identifies pathways affected by lead compounds, guiding structural refinements .

Basic: How are computational tools used in designing this compound derivatives?

Methodological Answer:

  • Docking Studies : Predict binding to Akt ( ) or PARP-1 () using AutoDock or Schrödinger .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity .
  • ADMET Prediction : SwissADME or pkCSM forecasts pharmacokinetic profiles .

Advanced: How do researchers validate target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate photoactivatable groups (e.g., benzophenone) to crosslink targets in situ .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates (e.g., for Akt in ) .
  • Knockout/RNAi Models : Compare activity in wild-type vs. target-deficient cells (e.g., HaCaT keratinocytes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.